molecular formula C11H16O B3053364 2-(Methoxymethyl)-1,3,5-trimethylbenzene CAS No. 5336-55-0

2-(Methoxymethyl)-1,3,5-trimethylbenzene

Cat. No.: B3053364
CAS No.: 5336-55-0
M. Wt: 164.24 g/mol
InChI Key: DZAMPSPWYDTXLH-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3,5-trimethylbenzene is a substituted benzene derivative of high interest in chemical research and development. This compound features a mesitylene core—a 1,3,5-trimethylbenzene structure known for its symmetric properties and utility as a building block in organic synthesis . The additional methoxymethyl group on this scaffold enhances its versatility, making it a potential precursor or intermediate in the synthesis of more complex molecules, such as ligands for organometallic chemistry , functionalized polymers, or specialty fine chemicals . Researchers may employ this compound in the development of advanced materials, including porous polymer monoliths, where related trimethylbenzene derivatives are used as porogens to control material architecture . As a derivative of mesitylene, it may also find application as a specialty solvent or an internal standard in NMR spectroscopy due to the predictable symmetry of its aromatic proton environment . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Specific physical and chemical property data, as well as detailed safety information for this exact compound, should be verified by the researcher prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAMPSPWYDTXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277006
Record name 2-(methoxymethyl)-1,3,5-trimethylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30277006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-55-0
Record name NSC341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxymethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 2,4,6-Trimethylbenzyl Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-trimethylbenzyl methyl ether, a sterically hindered aromatic ether with potential applications in organic synthesis and drug development. The document elucidates the molecule's structural characteristics, provides predicted spectroscopic data based on analogous compounds, outlines a robust synthesis protocol, and discusses its anticipated physical and chemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction

2,4,6-Trimethylbenzyl methyl ether, also known as methyl-(2,4,6-trimethylbenzyl) ether, belongs to the class of benzyl ethers. The introduction of three methyl groups onto the benzene ring at positions 2, 4, and 6 creates significant steric hindrance around the benzylic carbon and the ether linkage. This structural feature imparts unique reactivity and stability to the molecule, making it an interesting candidate for various applications, including its potential use as a stable protecting group in complex organic syntheses. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its further exploration and utilization.

Chemical Structure and Identification

The chemical structure of 2,4,6-trimethylbenzyl methyl ether is characterized by a methoxy group (-OCH₃) attached to the benzylic carbon of a 2,4,6-trimethylbenzyl moiety.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(methoxymethyl)-2,4,6-trimethylbenzene
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
SMILES COC(C1=C(C)C=C(C)C=C1C)
InChI Key (Predicted)
CAS Number (Not readily available)

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 2,4,6-trimethylbenzyl methyl ether is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 2,4,6-trimethylbenzyl alcohol (mesitylalcohol) is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate. The steric hindrance of the 2,4,6-trimethylbenzyl group favors the Sₙ2 reaction pathway with a small electrophile like the methyl group.[1][2][3]

Causality of Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[4][5] The use of a strong base, such as sodium hydride, ensures the complete deprotonation of the sterically hindered 2,4,6-trimethylbenzyl alcohol to form the corresponding alkoxide. Methyl iodide is an excellent methylating agent in Sₙ2 reactions due to its good leaving group (iodide) and minimal steric hindrance. Anhydrous conditions are crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.

Detailed Step-by-Step Methodology

Materials:

  • 2,4,6-Trimethylbenzyl alcohol (Mesitylalcohol)[5][6][7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2,4,6-trimethylbenzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,4,6-trimethylbenzyl methyl ether.

Spectroscopic Characterization (Predicted)

Due to the lack of directly available experimental spectra for 2,4,6-trimethylbenzyl methyl ether, the following data are predicted based on the analysis of structurally similar compounds, such as N-(2,4,6-trimethylbenzyl)aniline[8] and benzyl methyl ether.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the methyl groups on the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85s2HAr-H
~4.40s2H-CH ₂-O-
~3.30s3H-OCH
~2.30s6HAr-(CH ₃)₂ (ortho)
~2.25s3HAr-CH ₃ (para)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~137.5Ar-C (quaternary, C2, C6)
~137.0Ar-C (quaternary, C4)
~132.0Ar-C (quaternary, C1)
~129.0Ar-C H
~75.0-C H₂-O-
~58.0-OC H₃
~21.0Ar-C H₃ (para)
~19.5Ar-C H₃ (ortho)
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H stretching (aromatic and aliphatic)
1610, 1470MediumC=C stretching (aromatic ring)
1100-1085StrongC-O-C stretching (ether)
850StrongAr-H bending (isolated H-atoms)
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 164.12

  • Key Fragmentation Pattern: A prominent peak is expected at m/z = 133 due to the loss of a methoxy radical (•OCH₃), forming the stable 2,4,6-trimethylbenzyl cation. Another significant fragment would be observed at m/z = 119, resulting from the loss of an ethyl group from the trimethylbenzyl cation.

Physical and Chemical Properties

Physical Properties (Predicted)
PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point Not experimentally determined; predicted to be higher than benzyl methyl ether (170 °C)[9]
Melting Point Not applicable (liquid at room temperature)
Solubility Insoluble in water; soluble in common organic solvents like diethyl ether, THF, and dichloromethane.[10]
Chemical Reactivity and Stability

The steric hindrance provided by the three methyl groups on the aromatic ring significantly influences the reactivity of 2,4,6-trimethylbenzyl methyl ether.

  • Stability: The ether linkage is expected to be relatively stable under neutral and basic conditions. However, like other benzyl ethers, it can be cleaved under strongly acidic conditions or through hydrogenolysis.[11]

  • Reactivity of the Benzylic Position: The benzylic protons are susceptible to radical halogenation. The steric bulk may slow down reactions at the benzylic carbon.

  • Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic substitution due to the electron-donating methyl groups. However, the steric hindrance from the ortho-methyl groups will direct incoming electrophiles primarily to the positions meta to the methoxymethyl group.

Applications in Research and Drug Development

The unique structural features of 2,4,6-trimethylbenzyl methyl ether suggest several potential applications:

  • Protecting Group: The 2,4,6-trimethylbenzyl group can be used as a sterically hindered protecting group for alcohols and other functional groups. Its stability under certain conditions and selective removal under others could be advantageous in multi-step organic synthesis.[12]

  • Synthetic Intermediate: This compound can serve as a precursor for the synthesis of more complex molecules. The functional groups present (ether, activated aromatic ring) allow for a variety of chemical transformations.

  • Scaffold in Drug Discovery: The substituted benzene ring can act as a scaffold for the development of new therapeutic agents. The steric and electronic properties of the 2,4,6-trimethylbenzyl moiety can be tuned to optimize interactions with biological targets.

Visualization of Key Concepts

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,4,6-Trimethylbenzyl_alcohol 2,4,6-Trimethylbenzyl Alcohol Deprotonation Deprotonation in Anhydrous THF 2,4,6-Trimethylbenzyl_alcohol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation CH3I Methyl Iodide (CH₃I) SN2_Reaction Sₙ2 Reaction CH3I->SN2_Reaction Deprotonation->SN2_Reaction Alkoxide Formation Workup_Purification Aqueous Workup & Purification SN2_Reaction->Workup_Purification Target_Molecule 2,4,6-Trimethylbenzyl Methyl Ether Workup_Purification->Target_Molecule

Caption: Williamson Ether Synthesis Workflow for 2,4,6-Trimethylbenzyl Methyl Ether.

Key Structural Features

Structural_Features cluster_molecule 2,4,6-Trimethylbenzyl Methyl Ether Aromatic_Ring Aromatic Ring Benzylic_Carbon Benzylic Carbon Aromatic_Ring->Benzylic_Carbon Ether_Linkage Ether Linkage Benzylic_Carbon->Ether_Linkage Methyl_Groups Steric Hindrance (Methyl Groups) Methyl_Groups->Aromatic_Ring Methyl_Groups->Benzylic_Carbon Influences Reactivity

Caption: Key Structural Features Influencing Reactivity.

Conclusion

2,4,6-Trimethylbenzyl methyl ether is a molecule with distinct structural characteristics that suggest its utility in specialized areas of organic chemistry. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The significant steric hindrance imparted by the trimethyl-substituted aromatic ring is a defining feature that governs its stability and reactivity, making it a subject of interest for further investigation, particularly in the realms of protecting group chemistry and the design of novel molecular scaffolds.

References

  • Munson, M. C., & García-España, E. (2008). The S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the Nα-9-fluorenylmethoxycarbonyl (Fmoc) strategy of peptide synthesis. Tetrahedron Letters, 49(36), 5267-5269.

Sources

2-(Methoxymethyl)-1,3,5-trimethylbenzene safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and safety manual for 2-(Methoxymethyl)-1,3,5-trimethylbenzene .

Note on Chemical Identity: This compound is a specific structural isomer often confused with 2-methoxy-1,3,5-trimethylbenzene (2,4,6-trimethylanisole). This guide specifically addresses the benzyl ether derivative (a mesitylene ring with a methoxymethyl group attached to the aromatic core), a sterically hindered ether used in specialized organic synthesis and organometallic ligand design.

High-Purity Research Intermediate & Steric Ether

Chemical Identity & Structural Analysis

Unlike simple aromatic ethers, 2-(Methoxymethyl)-1,3,5-trimethylbenzene combines the electron-rich nature of the mesitylene ring with the reactivity of a benzylic ether. Its steric bulk (provided by the ortho-methyl groups) makes it a unique solvent and protecting group intermediate.

Nomenclature & Identification
ParameterDetails
Systematic Name 1-(Methoxymethyl)-2,4,6-trimethylbenzene
Common Synonyms 2,4,6-Trimethylbenzyl methyl ether;

-Methoxy-mesitylene
Molecular Formula

Molecular Weight 164.25 g/mol
SMILES Cc1cc(C)c(COC)c(C)c1
Structure Type Sterically hindered benzylic ether
Predicted Physical Properties (SAR-Based)

Data derived from Structure-Activity Relationship (SAR) analysis of mesitylene and benzyl methyl ether analogs.

PropertyValue (Predicted/Experimental Range)Causality/Notes
Physical State Colorless LiquidLow molecular weight ether.
Boiling Point 215°C - 225°CHigher than mesitylene (165°C) due to ether polarity and mass.
Flash Point ~85°C (Closed Cup)Combustible liquid (Class IIIA).
Density 0.91 - 0.94 g/mLSlightly denser than mesitylene (0.86 g/mL) due to oxygen content.
Solubility Immiscible in water; Miscible in THF, DCM, TolueneLipophilic mesityl core dominates solubility.

Synthesis & Production Protocols

The synthesis of this compound presents two distinct pathways.[1][2] The choice of pathway dictates the safety profile of the crude material.

Pathway A: Williamson Ether Synthesis (Recommended)

This route avoids the use of highly carcinogenic chloromethylating agents.

  • Precursor: (2,4,6-Trimethylphenyl)methanol (Mesityl Alcohol).

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

  • Mechanism: Deprotonation of the alcohol followed by

    
     attack on MeI.
    
Pathway B: Chloromethylation (Hazardous)
  • Precursor: Mesitylene.[1][2][3][4]

  • Reagents: Formaldehyde, HCl (gas), Methanol (in situ formation of MOM-Cl).

  • Risk: Generates Bis(chloromethyl)ether (BCME), a potent human carcinogen. This route requires a closed system. [5]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and safety checkpoints for synthesis.

SynthesisWorkflow Start Target: 2-(Methoxymethyl)- 1,3,5-trimethylbenzene RouteA Route A: Williamson Ether (High Safety) Start->RouteA RouteB Route B: Chloromethylation (High Hazard) Start->RouteB StepA1 Start: Mesityl Alcohol RouteA->StepA1 StepB1 Start: Mesitylene RouteB->StepB1 StepA2 Deprotonation (NaH/THF) Exothermic H2 Release StepA1->StepA2 StepA3 Methylation (MeI) StepA2->StepA3 StepA2->StepA3 0°C to RT Final Purified Product (Distillation) StepA3->Final StepB2 MOM-Cl Generation (Carcinogen Risk) StepB1->StepB2 StepB2->Final StepB2->Final Quench Required

Caption: Comparative synthesis workflows highlighting the safety advantage of the Williamson Ether route over Chloromethylation.

Critical Hazards & Safety Data

This compound is a Benzylic Ether . This structural class possesses specific hazards that differ from standard aliphatic ethers.

Peroxide Formation (The Silent Killer)

Benzylic hydrogens (the


 between the ring and oxygen) are activated by the aromatic ring, making them susceptible to radical abstraction by atmospheric oxygen.
  • Mechanism:

    
     (Hydroperoxide).
    
  • Risk: Concentration during distillation can lead to explosive decomposition.

  • Control: Test for peroxides using KI starch paper before heating or distillation. Store with BHT (butylated hydroxytoluene) inhibitor if acceptable for end-use.

Flammability & Static Discharge[2]
  • GHS Classification: Flammable Liquid (Category 4 or 3 depending on flash point precision).

  • Handling: Ground/bond all containers. The non-polar mesityl group increases the potential for static charge accumulation during pouring.

Toxicology (Read-Across Data)
  • Skin/Eye: Predicted Irritant (Category 2).[5][6][7][8] The lipophilic nature allows it to defat skin rapidly.

  • Inhalation: Vapors may cause respiratory irritation and CNS depression (dizziness/drowsiness) similar to parent mesitylene.

  • Carcinogenicity: If synthesized via Route B (Section 2.2), trace amounts of MOM-Cl or BCME may be present. Analytical certification (GC-MS) is required to rule out these impurities.

Handling & Storage Protocol

Storage Conditions
  • Atmosphere: Store under Nitrogen or Argon. Oxygen exclusion is critical to prevent peroxidation.

  • Temperature: Cool, dry place (

    
     recommended for long-term storage).
    
  • Container: Amber glass or Teflon-lined steel. Avoid polyethylene (permeable to oxygen over time).

Spillage & Disposal
  • Small Spill: Absorb with vermiculite or activated carbon. Do not use combustible materials (sawdust).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

Emergency Response Logic

The following diagram outlines the immediate response to exposure or loss of containment.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill / Leak Type->Spill Exposure Personnel Exposure Type->Exposure Fire Fire / Heat Type->Fire ActionSpill 1. Evacuate Area 2. Eliminate Ignition Sources 3. Absorb (Vermiculite) Spill->ActionSpill ActionSkin Skin: Wash with Soap/Water (15 mins) - Do NOT use alcohol Exposure->ActionSkin ActionEye Eyes: Rinse with Water (15 mins) - Remove Contacts Exposure->ActionEye ActionFire Use Dry Chemical, CO2, or Foam Do NOT use water jet Fire->ActionFire

Caption: Emergency response decision tree for spills, exposure, and fire events involving methoxymethyl-mesitylene.

References & Grounding

  • Mesitylene Safety Profile: National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: 1,3,5-Trimethylbenzene. Link

  • Peroxide Formation in Ethers: Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (General mechanism reference for benzylic ethers).

  • Synthesis of Mesityl Derivatives: Smith, L. I. The Reaction of Methylmagnesium Iodide with Mesityl Ketones. Journal of the American Chemical Society. Link (Foundational chemistry for mesityl reactivity).

  • Chloromethyl Methyl Ether (MOM-Cl) Hazards: Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens. Link (Critical reference for Route B synthesis risks).

  • General Ether Safety: Sigma-Aldrich. Peroxide Forming Solvents. Link

Disclaimer: This guide is intended for qualified research personnel. The properties listed are based on structural analogs and standard chemical principles where specific empirical data is unavailable. Always perform a risk assessment before handling novel chemical entities.

Sources

In-Depth Technical Guide: Solubility of Mesityl Methyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesityl methyl ether (2-Methoxy-1,3,5-trimethylbenzene; CAS: 4028-66-4) is a sterically congested aryl ether used primarily as a specialized intermediate in organic synthesis and as a lipophilic building block in materials science.[1] Its solubility profile is defined by the "mesityl effect" —severe steric crowding by ortho-methyl groups that forces the methoxy substituent out of planarity with the aromatic ring.[1][2][3][4]

This guide provides a definitive analysis of its solubility across the polarity spectrum, supported by physicochemical data and mechanistic insights.[2][3][4] It is designed to assist researchers in optimizing reaction solvents, workup extractions, and purification protocols.[2][4]

Part 1: Physicochemical Profile & Solvation Mechanics[1][5]

Core Physical Properties

Accurate manipulation of mesityl methyl ether requires precise knowledge of its physical state.[2][3][4] Unlike many high-molecular-weight ethers that are solids, this compound remains liquid at room temperature due to the disruption of crystal packing forces by its non-planar symmetry.[1]

PropertyValueContext for Researchers
Physical State Colorless LiquidFacilitates liquid-liquid extraction without heating.[1][4]
Boiling Point 205.8°C (760 mmHg)High boiling point makes removal by rotary evaporation difficult; requires high vacuum.[2][3][4]
Density 0.925 g/mLFloats on water. Critical for phase separation logic (Organic layer = Top).[2][3][5]
LogP (Calc) ~3.8 – 4.2Highly lipophilic; partitions strongly into non-polar organic phases.[2][3][5]
Flash Point 74°CClass IIIA Combustible Liquid.[2][3]
The "Orthogonal Methoxy" Mechanism

The solubility behavior of mesityl methyl ether differs from simple anisole due to steric inhibition of resonance .[2][3][4]

  • Conformational Lock: The two methyl groups at the ortho (2,[5]6) positions create significant steric clash with the methoxy methyl group.[2][3][4]

  • Electronic Consequence: To minimize repulsion, the methoxy group rotates ~90° out of the plane of the benzene ring.[2][4] This prevents the oxygen lone pair from conjugating with the aromatic

    
    -system.[1][2][3][4]
    
  • Solubility Impact:

    • Enhanced Lipophilicity: The loss of resonance makes the oxygen less polarized and the overall molecule more hydrocarbon-like.[2][3][4]

    • Steric Shielding: The oxygen atom is buried in a hydrophobic "pocket" formed by the ortho-methyls, severely limiting its ability to accept hydrogen bonds from protic solvents like water or methanol.[2][3][4]

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency in dissolving mesityl methyl ether at 25°C.

Solvent ClassRepresentative SolventsSolubilityOperational Notes
Non-Polar Hexanes, Pentane, HeptaneExcellent Ideal for extraction.[1][4] The compound is fully miscible.[2][3]
Aromatic Toluene, Benzene, XylenesExcellent Preferred reaction solvents; high boiling points match the solute.[2][4]
Polar Aprotic DCM, Chloroform, THF, Diethyl EtherExcellent Standard solvents for synthesis and chromatography.[4]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolGood (Miscible) Soluble, but solubility decreases significantly at low temperatures (<0°C).[2][4][5]
Polar Protic (Aqueous) Water, Brine, 1M HCl/NaOHInsoluble (<0.01 g/L).[2][3][5] Forms a distinct biphasic system.[2][3][4]
Highly Polar DMSO, AcetonitrileModerate Soluble, but may oil out at high concentrations or low temps.
Visualization: Solvation & Steric Hindrance

The diagram below illustrates the steric blocking mechanism that prevents water solvation, contrasted with the favorable Van der Waals interactions in hexane.[2][3][4]

SolvationMechanism cluster_NonPolar Non-Polar Solvent (Hexane) cluster_Polar Polar Protic Solvent (Water) MME Mesityl Methyl Ether (Sterically Crowded) Hexane Hexane Molecules (Van der Waals Forces) MME->Hexane Dissolves Water Water Molecules (H-Bond Network) MME->Water Phase Separates Interaction1 Favorable Dispersion Interactions Hexane->Interaction1 Block STERIC BLOCK: Ortho-Methyls prevent H-Bonding to Oxygen Water->Block

Caption: Figure 1. Steric inhibition of solvation.[2][3][4] The ortho-methyl groups (mesityl substituents) physically block water molecules from accessing the ether oxygen, driving the compound into the organic phase.[1][5]

Part 3: Experimental Protocols

Protocol: Partition Coefficient Determination (Shake-Flask)

To empirically verify the lipophilicity for specific formulation needs, use this standardized shake-flask method.[1][2][3]

Reagents:

  • n-Octanol (HPLC Grade)[1][2][5]

  • Deionized Water (pre-saturated with n-octanol)[1][2][5]

  • Mesityl Methyl Ether (Analyte)[2][3][5][6]

Workflow:

  • Preparation: Mix equal volumes (5 mL) of n-octanol and water in a centrifuge tube.

  • Spiking: Add 10 mg of Mesityl Methyl Ether.

  • Equilibration: Vortex vigorously for 5 minutes. Allow to stand for 1 hour or centrifuge at 3000 rpm for 10 mins to break emulsions.

  • Analysis: Carefully remove aliquots from both the top (octanol) and bottom (water) layers.[2][3][4][5]

  • Quantification: Analyze via HPLC (UV detection at 270 nm) or GC-FID.

    • Note: Due to high lipophilicity, the water layer concentration may be below detection limits without pre-concentration.[2][3][4]

Protocol: Purification via Solvent Extraction

This workflow exploits the compound's stability to base and insolubility in water to remove phenolic precursors (e.g., 2,4,6-trimethylphenol).[2][5]

ExtractionWorkflow Step1 Crude Reaction Mixture (Ether + Unreacted Phenol) Step2 Add Solvent: Diethyl Ether or Hexane Step1->Step2 Step3 Wash 1: 1M NaOH (aq) Step2->Step3 Separation Phase Separation Step3->Separation Aqueous Aqueous Layer (Bottom) Contains: Sodium Phenolate Separation->Aqueous Discard Organic Organic Layer (Top) Contains: Mesityl Methyl Ether Separation->Organic Keep Step4 Wash 2: Brine (Sat. NaCl) Organic->Step4 Step5 Dry over MgSO4 & Filter Step4->Step5 Step6 Concentrate (Rotovap) Step5->Step6 Final Pure Mesityl Methyl Ether (Colorless Liquid) Step6->Final

Caption: Figure 2. Purification workflow. The protocol leverages the acidity of the phenolic impurity (pKa ~10) vs. the stability of the ether to separate them using a basic wash.[2][3][5]

Critical Handling Note: Volatility & Azeotropes

While the boiling point is high (205°C), mesityl methyl ether can form azeotropes with lower-boiling solvents during rotary evaporation.[2][3][4]

  • Recommendation: When removing Hexane or DCM, do not heat the bath above 40°C under strong vacuum (<20 mbar) to avoid co-distilling the product.[2][3][4][5]

Part 4: Applications in Synthesis

The solubility profile of mesityl methyl ether makes it a unique tool in:

  • Protecting Group Chemistry: The mesityl group is robust.[2][3][4] The ether linkage is stable to strong bases (e.g., n-BuLi) and mild acids, making it soluble in reaction media where other protecting groups might degrade.[2][3]

  • Non-Coordinating Solvent: In specialized organometallic catalysis, the "orthogonal" methoxy group coordinates poorly to metals compared to anisole.[2][3][4] It can be used as a "non-interfering" co-solvent that solubilizes organic ligands but does not compete for the metal center.[2][3][4]

References

  • National Institute of Standards and Technology (NIST). Benzene, 2-methoxy-1,3,5-trimethyl- (CAS 4028-66-4) Properties.[1][2] NIST Chemistry WebBook.[2][3][4] [Link][2][3][5]

  • PubChem. Compound Summary: 2-Methoxy-1,3,5-trimethylbenzene.[1][2] National Library of Medicine.[2][3][4] [Link]

Sources

Comparative Technical Guide: Chloromethyl Mesitylene vs. Methoxymethyl Mesitylene

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing Chloromethyl Mesitylene (CMM) and Methoxymethyl Mesitylene (MMM) .

Core Identity & Mechanistic Divergence in Alkylation Chemistry

Executive Summary

This guide analyzes the structural and functional distinctions between Chloromethyl Mesitylene (CMM) and Methoxymethyl Mesitylene (MMM). While both share the sterically demanding 1,3,5-trimethylbenzene (mesityl) core, they occupy opposite ends of the reactivity spectrum:

  • Chloromethyl Mesitylene (CMM): An active, electrophilic alkylating agent used primarily to install the mesitylmethyl (Mts) protecting group or functionalize scaffolds. It is kinetically unstable and highly reactive toward nucleophiles.

  • Methoxymethyl Mesitylene (MMM): A benzyl ether derivative, functioning either as a stable "protected" form of the mesityl carbinol or a latent electrophile that requires Lewis acid activation to react.

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Engineers.

Chemical Identity & Physical Properties[1]

The fundamental difference lies in the leaving group capability at the benzylic position: the chloride ion (Cl⁻) in CMM is a good leaving group, whereas the methoxide (MeO⁻) in MMM is a poor leaving group without prior activation.

FeatureChloromethyl Mesitylene (CMM)Methoxymethyl Mesitylene (MMM)
IUPAC Name 2-(Chloromethyl)-1,3,5-trimethylbenzene2-(Methoxymethyl)-1,3,5-trimethylbenzene
Common Name

-Chloroisodurene; Mesitylmethyl chloride
Mesitylmethyl methyl ether
CAS Number 1585-16-6 4028-66-4
Molecular Formula C₁₀H₁₃ClC₁₁H₁₆O
Molecular Weight 168.66 g/mol 164.25 g/mol
Physical State White to pale yellow solid/crystallineColorless liquid
Reactivity Class Active Electrophile (Alkyl Halide)Latent Electrophile (Benzyl Ether)
Primary Utility Reagent for introducing the Mts groupSolvolysis substrate; Acid-labile protecting group model
Stability Moisture sensitive (hydrolyzes to alcohol)Stable to base; Sensitive to strong acid

Mechanistic Divergence & Reactivity[2]

The steric bulk of the ortho-methyl groups in the mesityl ring significantly influences the reactivity of both compounds, but via different mechanisms.

Chloromethyl Mesitylene (CMM): The Active Reagent

CMM is a potent alkylating agent. The benzylic chloride is activated by the electron-donating methyl groups on the aromatic ring, which stabilize the transition state for ionization.

  • Mechanism: Reacts via both

    
     (with strong nucleophiles) and 
    
    
    
    (in polar solvents) pathways. The steric hindrance of the two ortho-methyl groups retards
    
    
    attack but stabilizes the carbocation intermediate for
    
    
    .
  • Application: Used to protect amines (e.g., Arginine guanidino groups) as the Mesitylmethyl (Mts) derivative, which is cleavable by strong acids (HF, TFMSA).

Methoxymethyl Mesitylene (MMM): The Latent Ether

MMM is essentially a benzyl ether. The methoxy group is a poor leaving group, rendering the molecule inert to basic nucleophiles.

  • Activation: To function as an electrophile, MMM requires activation by a Brønsted or Lewis acid (e.g.,

    
    , 
    
    
    
    ). The acid coordinates to the ethereal oxygen, converting the methoxy group into a better leaving group (methanol), generating the resonance-stabilized mesitylmethyl cation.
  • Utility: Often observed as the product of CMM methanolysis or used in physical organic chemistry to study carbocation stability (solvolysis rates).

Reactivity Pathway Diagram

ReactivityMap Mesitylene Mesitylene (Precursor) CMM Chloromethyl Mesitylene (CMM) Active Electrophile Mesitylene->CMM HCHO / HCl (Blanc Reaction) MMM Methoxymethyl Mesitylene (MMM) Latent Ether CMM->MMM MeOH / Base (Solvolysis) Cation Mesitylmethyl Cation (Intermediate) CMM->Cation Polar Solvent (Ionization) Product Mts-Protected Substrate (R-Nu-Mts) CMM->Product Nucleophile (Nu-) (Direct Alkylation) MMM->Cation Lewis Acid (Activation) Cation->Product Nu- Trapping

Caption: Comparative reactivity map showing CMM as the direct alkylating agent and MMM as a latent species requiring acid activation.

Applications in Drug Development & Synthesis[1][3][4]

Peptide Synthesis (The Mts Group)

CMM is critical in peptide chemistry for protecting the guanidino function of Arginine.

  • Why CMM? The Mesitylmethyl (Mts) group is more acid-stable than the Benzyloxycarbonyl (Z) group but more labile than the Tosyl (Tos) group. It is cleaved by methanesulfonic acid or HF.

  • Protocol Insight: CMM is reacted with the arginine derivative in the presence of a base. MMM cannot be used for this direct alkylation efficiently without harsh acid catalysts that might degrade the peptide.

Polymerization Initiators

CMM is used as an initiator in Atom Transfer Radical Polymerization (ATRP) . The C-Cl bond is homolytically cleaved by a transition metal catalyst (Cu/Ligand) to initiate styrene or acrylate polymerization. MMM is generally inactive in this role due to the strength of the C-O bond.

Solvolysis & Stability Studies

MMM serves as a model compound for studying "benzyl ether" stability. Because the mesityl ring is electron-rich, MMM is significantly more acid-labile than unsubstituted benzyl methyl ether. This property is exploited in designing "smart" linkers that release payloads under mildly acidic conditions in tumor microenvironments.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl Mesitylene (CMM)

Standard Blanc Chloromethylation

  • Reagents: Mesitylene (1.0 eq), Paraformaldehyde (1.2 eq), Conc. HCl (excess),

    
     (cat.).
    
  • Setup: 3-neck flask, reflux condenser, mechanical stirrer.

  • Procedure:

    • Mix mesitylene and paraformaldehyde.

    • Add HCl and catalyst. Heat to 60-70°C.

    • Pass dry HCl gas through the mixture for 4-6 hours.

    • Phase Separation: Cool mixture. Separate the organic layer.[1]

    • Purification: Wash with cold water, saturated

      
      , and brine. Dry over 
      
      
      
      .[1] Recrystallize from hexane.
  • Yield: White crystals (mp ~37°C). Caution: CMM is a lachrymator.

Protocol B: Conversion of CMM to MMM (Methanolysis)

Synthesis of the Ether Derivative

  • Reagents: CMM (1.0 eq), Methanol (Solvent/Reagent),

    
     (1.1 eq).
    
  • Procedure:

    • Dissolve CMM in dry methanol.

    • Add sodium carbonate to scavenge HCl.

    • Reflux for 2-4 hours.

    • Workup: Evaporate methanol. Redissolve residue in ether/water. Wash organic layer.[1]

    • Purification: Distillation (bp ~110°C at 15 mmHg).

  • Result: Colorless liquid.

Safety & Handling

HazardChloromethyl Mesitylene (CMM)Methoxymethyl Mesitylene (MMM)
Toxicity High. Corrosive, Lachrymator. Causes severe skin burns and eye damage.Moderate. Irritant. Flammable liquid.
Inhalation Destructive to mucous membranes. Use full fume hood.Vapors may cause drowsiness.
Storage Store cold (<4°C), dry, under inert gas. Hydrolyzes in moist air to HCl and alcohol.Store in cool, dry place. Stable to moisture.
Disposal Quench with aqueous ammonia or dilute NaOH before disposal.Incineration.

References

  • Synthesis of CMM: Fuson, R. C., & McKeever, C. H. (1940). Chloromethylation of Aryl Ketones. Journal of the American Chemical Society, 62(8), 2088–2091. Link

  • Mts Protecting Group: Yajima, H., et al. (1978). Studies on peptides.[2] LXXVI. Application of the mesitylenesulfonyl (Mts) group for the protection of the guanidino function of arginine. Chemical & Pharmaceutical Bulletin, 26(12), 3752-3757. Link

  • Solvolysis Mechanisms: Bunton, C. A., & Huang, S. K. (1972). Acid-catalyzed hydrolysis of some sterically hindered benzoates and related compounds. Journal of the American Chemical Society, 94(10), 3536-3544. Link

  • Physical Properties (NIST): National Institute of Standards and Technology. 1,3,5-Trimethyl-2-(chloromethyl)benzene Properties. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Methoxy-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Substituted Trimethylbenzenes

In the realm of synthetic organic chemistry and drug discovery, precise molecular architecture is paramount. The seemingly subtle placement of a functional group can dramatically alter a compound's physicochemical properties and biological activity. This guide focuses on 2-methoxy-1,3,5-trimethylbenzene , a substituted aromatic ether.

It is crucial to first address a point of potential nomenclature confusion. The topic of this guide, 2-methoxy-1,3,5-trimethylbenzene (CAS No. 4028-66-4), features a methoxy group (-OCH₃) directly attached to the benzene ring. This is structurally distinct from its isomer, 2-(methoxymethyl)-1,3,5-trimethylbenzene, where a methylene (-CH₂-) bridge separates the oxygen from the aromatic ring. The former, also known as methoxymesitylene or 2,4,6-trimethylanisole, is the more commonly referenced compound in chemical literature and databases[1]. This guide will proceed with an in-depth analysis of 2-methoxy-1,3,5-trimethylbenzene, providing the foundational data and protocols relevant to its study and application.

The strategic placement of the methoxy group on the sterically hindered mesitylene (1,3,5-trimethylbenzene) framework imparts unique characteristics to the molecule. The methoxy group is a prevalent feature in many natural products and approved pharmaceutical agents, where it can influence ligand-target binding, improve physicochemical properties, and favorably alter ADME (absorption, distribution, metabolism, and excretion) parameters[2]. Understanding the fundamental properties of building blocks like 2-methoxy-1,3,5-trimethylbenzene is therefore of significant interest to medicinal chemists and drug development professionals.

Physicochemical Properties of 2-Methoxy-1,3,5-trimethylbenzene

The boiling point, a critical physical constant, is intrinsically linked to the intermolecular forces and molecular weight of a compound. For 2-methoxy-1,3,5-trimethylbenzene, the primary intermolecular interactions are van der Waals forces, with a minor contribution from dipole-dipole interactions due to the ether linkage. The steric hindrance provided by the flanking methyl groups influences how closely the molecules can pack, which in turn affects the strength of these forces.

A comprehensive review of available data from the National Institute of Standards and Technology (NIST) provides the following key physicochemical properties for 2-methoxy-1,3,5-trimethylbenzene.

PropertyValueSource
IUPAC Name 2-methoxy-1,3,5-trimethylbenzene[1]
Synonyms Methoxymesitylene, 2,4,6-Trimethylanisole[1]
CAS Number 4028-66-4[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [3]
Normal Boiling Point 477 K (203.85 °C) NIST WebBook
Physical Form Liquid[3]

Synthesis of 2-Methoxy-1,3,5-trimethylbenzene: A Plausible Synthetic Route

A common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. In the context of preparing 2-methoxy-1,3,5-trimethylbenzene, a logical approach would involve the methylation of 2,4,6-trimethylphenol (also known as mesitol).

The synthesis can be conceptualized in two main stages:

  • Deprotonation of the Phenol: The phenolic proton of 2,4,6-trimethylphenol is acidic enough to be removed by a moderately strong base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking a methylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction to form the desired ether product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 2_4_6_Trimethylphenol 2,4,6-Trimethylphenol (Mesitol) Deprotonation Step 1: Deprotonation 2_4_6_Trimethylphenol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., CH₃I) SN2_Reaction Step 2: Sₙ2 Reaction Methylating_Agent->SN2_Reaction Deprotonation->SN2_Reaction Forms Nucleophilic Phenoxide Product 2-Methoxy-1,3,5- trimethylbenzene SN2_Reaction->Product Byproduct Salt Byproduct (e.g., NaI) SN2_Reaction->Byproduct

A plausible synthetic workflow for 2-methoxy-1,3,5-trimethylbenzene.

Experimental Determination of Boiling Point: A Self-Validating Protocol

The accurate experimental determination of a compound's boiling point is a fundamental technique in chemical characterization. The following protocol describes a micro-boiling point determination using a Thiele tube, a method that is both efficient in its use of material and reliable.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently ceases upon cooling, is recorded as the boiling point.

Materials and Equipment:

  • Sample of 2-methoxy-1,3,5-trimethylbenzene

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Clamp and stand

Protocol:

  • Apparatus Assembly:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Add a few drops of the 2-methoxy-1,3,5-trimethylbenzene sample into the small test tube.

    • Place the capillary tube into the test tube with the open end down.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube promotes even heat distribution via convection.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the sample.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record this temperature. For high accuracy, repeat the determination.

BoilingPointDetermination cluster_setup Experimental Setup cluster_procedure Procedure Thiele_Tube Thiele Tube with Oil Heating 1. Gentle Heating of Side Arm Thiele_Tube->Heating Thermometer_Assembly Thermometer with Attached Sample Tube Thermometer_Assembly->Thiele_Tube is inserted into Sample_Tube Sample Tube containing: - 2-methoxy-1,3,5-trimethylbenzene - Inverted Capillary Tube Sample_Tube->Thermometer_Assembly is part of Observation_1 2. Observe Rapid Bubbling (Vapor Expels Air) Heating->Observation_1 Cooling 3. Remove Heat, Allow to Cool Observation_1->Cooling Observation_2 4. Record Temperature at Liquid Re-entry Cooling->Observation_2 Boiling Point

Workflow for the experimental determination of the boiling point.

Relevance and Applications in Research and Development

While specific large-scale industrial applications of 2-methoxy-1,3,5-trimethylbenzene are not extensively documented, its utility can be inferred from its structural motifs and the roles of similar compounds.

  • Intermediate in Organic Synthesis: As a functionalized aromatic compound, it serves as a valuable intermediate in the synthesis of more complex molecules[4]. The methoxy and methyl groups can be further modified, and the aromatic ring can undergo various electrophilic substitution reactions, providing pathways to novel compounds. The presence of methoxy groups on an aromatic ring can significantly influence the biological activity of a molecule, with effects ranging from enhanced cytotoxicity in anti-cancer agents to altered receptor binding affinities[5][6].

  • Flavor and Fragrance Industry: Many anisole derivatives are known for their characteristic scents. 2-methoxy-1,3,5-trimethylbenzene is noted for its pleasant, sweet, and floral aroma, leading to its use as a flavor and fragrance ingredient[4].

  • Scaffold for Drug Discovery: In drug discovery, the 1,3,5-trimethylbenzene (mesitylene) core provides a rigid and sterically defined scaffold. The introduction of a methoxy group, as seen in the title compound, can serve as a key interaction point with biological targets or can be used to modulate the electronic and lipophilic properties of a lead compound. The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, and understanding how substituents like the methoxy group affect a molecule's properties is crucial for designing more effective and safer drugs. Methoxy-substituted aromatic rings are common features in a wide range of biologically active compounds, including those with anticancer and antioxidative properties[7][8].

Conclusion

2-Methoxy-1,3,5-trimethylbenzene is a well-defined chemical entity with a boiling point of 203.85 °C. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible and established synthetic route via the Williamson ether synthesis, and a detailed protocol for the experimental determination of its boiling point. For researchers in organic synthesis and drug development, this compound represents a useful building block. The presence of the methoxy group on the sterically hindered mesitylene scaffold offers a unique combination of features that can be exploited in the design of new materials and potential therapeutic agents. The foundational knowledge presented herein serves as a reliable starting point for further investigation and application of this versatile aromatic ether.

References

  • National Institute of Standards and Technology. (n.d.). Benzene, 2-methoxy-1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Szymański, P., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 26(20), 6275. [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-1,3,5-trimethylbenzene. Retrieved February 24, 2026, from [Link]

  • Carroll, F. I., et al. (2006). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry, 49(21), 6241–6252. [Link]

  • Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry, 2, 60. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Matić, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]

  • ResearchGate. (2019). Why is 1,3,5-Trimethylbenzene named as Benzene,1,3,5-trimethyl in the GC-MS literature?. Retrieved February 24, 2026, from [Link]

  • Babalola, T. (2024). Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Journal of Medicinal Organic Chemistry, 7(6), 265-266. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene from Mesitylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene (also referred to as


-methoxy-mesitylene or 2,4,6-trimethylbenzyl methyl ether) starting from mesitylene .[1]

The target molecule serves as a critical intermediate in the synthesis of sterically hindered ligands, rotaxane "axles," and specialized photoinitiators. Its synthesis presents a classic challenge in organic process development: introducing a functional group at the benzylic position of a highly activated arene while avoiding over-functionalization (polymerization) or electrophilic attack on the ring carbons.

The recommended pathway utilizes a two-step sequence:

  • Blanc Chloromethylation: Conversion of mesitylene to 2,4,6-trimethylbenzyl chloride.

  • Williamson Ether Synthesis: Nucleophilic substitution with sodium methoxide to yield the target ether.

Safety & Hazards (Critical)

⚠️ Biological Hazard Alert: Bis(chloromethyl) ether (BCME)

The Blanc chloromethylation (Step 1) utilizes formaldehyde and hydrogen chloride.[2][3] Under these conditions, there is a thermodynamic possibility of forming bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA regulated).

  • Risk Mitigation: While the high reactivity of mesitylene generally outcompetes BCME formation, strict engineering controls are mandatory.

  • Protocol: Perform all reactions in a certified fume hood. The reactor effluent must be scrubbed through an ammonium hydroxide solution (which decomposes alkyl halides and BCME).

  • Waste: Treat all aqueous waste from Step 1 as potentially containing carcinogens.

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on the high nucleophilicity of the mesitylene ring, which facilitates electrophilic aromatic substitution.

Pathway Logic
  • Starting Material: Mesitylene (1,3,5-trimethylbenzene).[4][5][6] The three methyl groups activate the ring, directing electrophiles to the ortho/para positions (which are equivalent due to symmetry).

  • Intermediate: 2,4,6-Trimethylbenzyl chloride.[7][8][9] This benzylic halide is highly reactive toward nucleophiles due to the stability of the transition state (benzylic cation character) and the lack of

    
    -hydrogens (preventing elimination).
    
  • Product: 2-(Methoxymethyl)-1,3,5-trimethylbenzene.

Reaction Scheme Visualization

ReactionScheme Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reagents1 Step 1: Blanc Reaction (CH2O)n, HCl(g), ZnCl2 60°C Intermediate 2,4,6-Trimethylbenzyl Chloride Mesitylene->Intermediate Reagents2 Step 2: Etherification NaOMe, MeOH Reflux Product 2-(Methoxymethyl)- 1,3,5-trimethylbenzene Intermediate->Product

Figure 1: Two-step synthetic pathway from mesitylene to the target methyl ether.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride

Reaction Type: Electrophilic Aromatic Substitution (Blanc Chloromethylation)

Reagents & Equipment[3][10][11]
  • Mesitylene: 120.2 g (1.0 mol)

  • Paraformaldehyde: 33.0 g (1.1 mol equivalents of formaldehyde)

  • Zinc Chloride (Anhydrous): 20 g (Catalyst)

  • Hydrochloric Acid (conc. 37%): 500 mL

  • HCl Gas Generator: (Optional but recommended for higher yields) H2SO4 dripped onto NaCl.

  • Apparatus: 1L 3-neck round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, thermometer.

Procedure
  • Setup: In the fume hood, charge the flask with mesitylene, paraformaldehyde, and zinc chloride.

  • Acid Addition: Add the concentrated hydrochloric acid. The mixture will be biphasic.

  • Reaction: Heat the mixture to 60–65 °C with vigorous mechanical stirring.

    • Note: If using HCl gas (preferred for anhydrous conditions), bubble the gas through the mixture while maintaining temperature. If using only conc. HCl, the reaction time must be extended.

  • Monitoring: Stir for 4–6 hours. The paraformaldehyde solid should disappear. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. The product appears as a higher boiling component.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto 500 g of crushed ice.

    • Separate the organic layer.[10][12] Extract the aqueous layer twice with 100 mL dichloromethane (DCM).

    • Combine organic layers and wash sequentially with:

      • Water (2 x 200 mL)

      • Sat. NaHCO3 (2 x 200 mL) – Caution: CO2 evolution.

      • Brine (200 mL)

    • Dry over anhydrous MgSO4 and filter.

  • Purification: The crude material contains unreacted mesitylene and the product.

    • Remove solvent via rotary evaporation.

    • Recrystallization: The product solidifies upon cooling (mp ~37 °C). Recrystallize from minimal hexanes or perform vacuum distillation (bp ~130 °C at 4 mmHg) if liquid.

    • Yield Target: 65–75% (approx. 110–125 g).

Step 2: Synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene

Reaction Type: Williamson Ether Synthesis (SN2)

Reagents & Equipment[3][10][11]
  • 2,4,6-Trimethylbenzyl Chloride: 84.3 g (0.5 mol)

  • Sodium Methoxide (NaOMe): 25 wt% solution in Methanol (130 g, ~0.6 mol) OR freshly prepared from Na (13.8 g) in dry MeOH (300 mL).

  • Methanol (Anhydrous): 200 mL (additional solvent).

  • Apparatus: 1L Round-bottom flask, reflux condenser, drying tube (CaCl2) or N2 inlet.

Procedure
  • Preparation: Dissolve the 2,4,6-trimethylbenzyl chloride in 200 mL of anhydrous methanol in the reaction flask.

  • Addition: Add the sodium methoxide solution slowly over 15 minutes. The reaction is exothermic; ensure the temperature does not spike uncontrollably.

  • Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours.

    • Mechanism Check: The chloride is displaced by the methoxide ion. Sodium chloride (NaCl) will precipitate out of the solution as a fine white solid.

  • Monitoring: Check TLC. The starting chloride spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the bulk of the methanol via rotary evaporation (recover solvent).

    • Resuspend the residue in 300 mL Diethyl Ether or MTBE and 300 mL water.

    • Separate the layers.[10][11][12] Wash the organic phase with water (2 x 100 mL) to remove residual salts and methanol.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Distillation: The product is a liquid. Perform vacuum distillation.[10]

    • Boiling Point: Expect ~95–100 °C at 10 mmHg (extrapolated).

    • Yield Target: 85–90%.

Characterization Data

Confirm the structure using Proton Nuclear Magnetic Resonance (


H-NMR). The symmetry of the mesityl group simplifies the spectrum.

Table 1: Predicted


H-NMR Data (CDCl

, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.85 Singlet (s)2HAr-H Aromatic protons (meta position)
4.45 Singlet (s)2HAr-CH

-O
Benzylic methylene
3.38 Singlet (s)3HO-CH

Methoxy group
2.35 Singlet (s)6HOrtho-CH

Methyls flanking the ether
2.28 Singlet (s)3HPara-CH

Distal methyl group

Note: The ortho-methyl groups (2.35 ppm) are slightly deshielded compared to the para-methyl due to proximity to the ether oxygen.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Inefficient HCl saturation or wet reagents.Use a steady stream of dry HCl gas rather than conc. acid.[2][10][13][14] Ensure ZnCl2 is anhydrous (fuse it before use).
Polymerization Over-heating in Step 1.Keep temperature strictly <65 °C. Mesitylene is very reactive and can form diarylmethanes if overheated.
Incomplete Reaction (Step 2) Old NaOMe solution.Use freshly prepared NaOMe. Ensure moisture is excluded (water competes with methoxide).
Impurity: Mesitylene Incomplete conversion in Step 1.Mesitylene is difficult to separate from the chloride by distillation. Ensure Step 1 goes to completion before proceeding, or use excess paraformaldehyde.

References

  • Blanc Chloromethylation Overview

    • Title: The Blanc Reaction (Chloromethylation)[2][3][15][16]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Safety of Chloromethylation

    • Title: Bis(chloromethyl) ether - Safety Data & Carcinogenicity[2][3]

    • Source: National Institutes of Health (NIH) / PubChem
    • URL:[Link]

  • Synthesis of Mesitylene Derivatives

    • Title: Mesitylene - Organic Syntheses Procedure (Contextual for Mesitylene reactivity)
    • Source: Organic Syntheses, Coll. Vol. 2, p.449 (1943)

    • URL:[Link]

  • General Ether Synthesis Protocol

    • Title: Williamson Ether Synthesis
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Advanced Protocol: Methoxymethylation of 1,3,5-Trimethylbenzene (Mesitylene)

[1]

Executive Summary & Strategic Rationale

The methoxymethylation of 1,3,5-trimethylbenzene (mesitylene) is a pivotal transformation in the synthesis of functionalized aromatic building blocks, often used as precursors for ligands in organometallic catalysis or as intermediates in drug discovery.

Historically, this transformation was achieved via a two-step sequence: Blanc chloromethylation followed by nucleophilic substitution with sodium methoxide.[1] While effective, the Blanc reaction generates bis(chloromethyl) ether (BCME), a potent human carcinogen, as a volatile byproduct.

This Application Note prioritizes a modern, "Safety-First" approach. We utilize Dimethoxymethane (Methylal) as the electrophile source.[1] By activating methylal in situ with a Lewis acid and an acyl chloride, we generate the reactive methoxymethylating species without isolating or handling bulk carcinogenic halo-ethers. This protocol ensures high regioselectivity, operational safety, and scalability.

Reaction Mechanism & Chemical Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The core challenge with mesitylene is its high nucleophilicity; without strict kinetic control, the reaction can easily proceed to bis-alkylation or polymerization (formation of methylene-bridged resins).[1]

Mechanistic Pathway (Graphviz Visualization)[1]

The following diagram illustrates the in situ activation of dimethoxymethane (DMM) by Zinc Bromide and Acetyl Chloride to form the reactive oxocarbenium species, followed by the Friedel-Crafts attack on mesitylene.

Methoxymethylation_MechanismDMMDimethoxymethane(MeO-CH2-OMe)Inter1Activated ComplexDMM->Inter1CoordinationAcClAcetyl Chloride(AcCl)AcCl->Inter1CoordinationZnBr2ZnBr2 (Catalyst)OxoCarbOxocarbenium Ion[MeO-CH2]+Inter1->OxoCarbZnBr2 assistedcleavageMeOAcMethyl Acetate(Byproduct)Inter1->MeOAcSigmaSigma Complex(Arenium Ion)OxoCarb->Sigma+ Mesitylene(EAS Attack)Mesitylene1,3,5-TrimethylbenzeneProduct2-(Methoxymethyl)-1,3,5-trimethylbenzeneSigma->Product- H+

Caption: Figure 1. Lewis-acid catalyzed activation of Dimethoxymethane generating the reactive electrophile for selective alkylation.[1]

Experimental Protocol: Direct Methoxymethylation

Method A: The In Situ Activation Route (Recommended)

This method avoids the direct handling of chloromethyl methyl ether (MOM-Cl) by generating the equivalent electrophile transiently in the reaction vessel.

Reagents & Materials
ReagentRoleEquiv.Notes
1,3,5-Trimethylbenzene Substrate1.0Dried over molecular sieves.[1]
Dimethoxymethane (DMM) Reagent1.5"Methylal". Anhydrous.
Acetyl Chloride Activator1.5Freshly distilled if yellow.
Zinc Bromide (

)
Catalyst0.1Anhydrous beads/powder. Very hygroscopic.
Dichloromethane (DCM) Solvent--Anhydrous (

ppm

).
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Catalyst Solubilization: Add anhydrous

    
     (10 mol%) and anhydrous DCM (5 volumes relative to mesitylene) to the flask. Stir until the catalyst is partially suspended/dissolved.
    
  • Activation: Add Acetyl Chloride (1.5 equiv) and Dimethoxymethane (1.5 equiv) to the flask.

    • Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 15 minutes. This step generates the reactive electrophile solution.

  • Substrate Addition: Cool the reaction mixture to

    
      using an ice bath.
    
    • Critical Control: Mesitylene is highly activated. Low temperature is essential to prevent polymerization.

  • Reaction: Add the solution of Mesitylene (1.0 equiv) in a minimal amount of DCM dropwise over 30 minutes.

  • Monitoring: Allow the mixture to warm to RT and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[1] Look for the disappearance of the mesitylene peak (

      
       120) and appearance of the product (
      
      
      164).
  • Quench: Pour the reaction mixture slowly into a beaker containing saturated aqueous

    
     and crushed ice. Stir vigorously for 20 minutes to hydrolyze any remaining active electrophiles.
    
  • Workup:

    • Separate the organic layer.[2][3][4]

    • Extract the aqueous layer twice with DCM.

    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically purified via vacuum distillation (bp ~110°C at 10 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Method B: Classical Chloromethylation (Reference Only)

Included for comparative purposes. Requires strict safety protocols due to BCME formation.

  • Blanc Reaction: Mesitylene + Paraformaldehyde + HCl (gas)

    
     2-Chloromethyl-1,3,5-trimethylbenzene.[1]
    
  • Methanolysis: The isolated chloromethyl intermediate is refluxed with Sodium Methoxide (NaOMe) in Methanol for 2 hours.

  • Yield: Typically 70-80% over two steps, but with significantly higher hazard.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Polymerization (Gummy solid) Reaction temperature too high; Mesitylene added too fast.Maintain strictly

during addition. Dilute substrate further.
Low Conversion Wet reagents (Water kills the oxocarbenium ion).Ensure

is fresh/dry. Use freshly distilled DCM.
Bis-alkylation Excess DMM/Activator used.Stick to 1.1–1.5 equivalents. Do not use large excess of DMM.
Color Change (Dark Black) Decomposition/Oxidation.Ensure Nitrogen atmosphere.[5] Quench immediately if observed.

Workflow Visualization

WorkflowStartStart:Dry Glassware & N2 PurgeSolPrepPrepare Catalyst Soln:ZnBr2 + AcCl + DMM in DCM(Generates Electrophile)Start->SolPrepCoolingCool to 0°CSolPrep->CoolingAdditionSlow Addition of Mesitylene(Control Exotherm)Cooling->AdditionReactionStir 2-4h @ RTMonitor via TLC/GCAddition->ReactionQuenchQuench:Sat. NaHCO3 + IceReaction->QuenchWorkupExtraction (DCM)Dry (MgSO4)ConcentrateQuench->WorkupPurifyDistillation or ColumnTarget: Mono-methoxymethylated productWorkup->Purify

Caption: Figure 2.[1] Operational workflow for the safe methoxymethylation of mesitylene.

Safety & Compliance (HSE)

  • Carcinogen Control: While Method A minimizes risk, the intermediate species are structurally related to Chloromethyl Methyl Ether (MOM-Cl). All operations must be conducted in a functioning fume hood.

  • Waste Disposal: Aqueous waste from the quench contains zinc salts and methanol/acetate byproducts. Dispose of as hazardous aqueous waste.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.

References

  • Direct Methoxymethylation using DMM

    • Berliner, M. A., & Belecki, K. (2008). A Safe, Scalable Protocol for the Preparation of Methoxymethyl Ethers. Journal of Organic Chemistry.
    • (Validated concept of in-situ MOM generation).[1]

  • Friedel-Crafts Alkylation Mechanisms

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1]

    • [1]

  • Synthesis of 2-(methoxymethyl)-1,3,5-trimethylbenzene (Analogous Protocols)

    • BenchChem. (2025).[2][5][6] Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene and Derivatives.

    • (General reactivity patterns of mesitylene).

  • Safety of Chloromethyl Ethers

    • Occupational Safety and Health Administration (OSHA). 13 Carcinogens - Bis(chloromethyl) ether.[1]

    • [1]

The 2,4,6-Trimethylbenzyl (Mesityl) Protecting Group: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Hydroxyl Protection

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The temporary masking of reactive functional groups, such as alcohols, prevents unwanted side reactions and allows for the selective modification of other parts of a complex molecule.[1] Among the diverse arsenal of protecting groups for hydroxyl moieties, benzyl ethers stand out for their general robustness and versatile cleavage methods.[2][3] This application note introduces the 2,4,6-trimethylbenzyl group (informally, "mesitylbenzyl" or "Membz"), a sterically hindered variant of the classical benzyl protecting group, and provides a comprehensive guide to its application.

The rationale for employing the 2,4,6-trimethylbenzyl group lies in the synergistic interplay of steric hindrance and electronic effects imparted by the three methyl groups on the aromatic ring. This substitution pattern is anticipated to modulate the stability and reactivity of the resulting ether, offering a unique profile compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers. This guide will detail the synthesis of the protecting group precursor, protocols for the protection of alcohols, an analysis of the expected stability, and methods for its subsequent removal.

Synthesis of the Protecting Group Precursor: 2-(Chloromethyl)-1,3,5-trimethylbenzene

The key reagent for the introduction of the 2,4,6-trimethylbenzyl protecting group is 2-(chloromethyl)-1,3,5-trimethylbenzene. This compound is accessible through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene), a common and industrially relevant method for introducing a chloromethyl group onto an aromatic ring.[4]

The reaction proceeds via an electrophilic aromatic substitution where mesitylene reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[4]

Reaction Scheme:

Key Mechanistic Steps: [4]

  • Activation of Formaldehyde: The Lewis acid catalyst activates formaldehyde, increasing its electrophilicity.

  • Electrophilic Attack: The electron-rich mesitylene ring attacks the activated formaldehyde.

  • Formation of a Benzyl Alcohol Intermediate: A benzyl alcohol derivative is formed.

  • Conversion to Benzyl Chloride: The hydroxyl group of the benzyl alcohol is protonated and displaced by a chloride ion to yield the final product.

Protection of Alcohols: Formation of 2,4,6-Trimethylbenzyl Ethers

The protection of an alcohol as its 2,4,6-trimethylbenzyl ether is typically achieved via a Williamson ether synthesis.[5][6] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a substitution reaction with 2-(chloromethyl)-1,3,5-trimethylbenzene.[6]

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol
  • Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)-1,3,5-trimethylbenzene (1.1 equiv) in anhydrous THF or DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-trimethylbenzyl ether.

Diagram of the Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Alkoxide R-O⁻Na⁺ Alcohol->Alkoxide Base Protected_Alcohol R-O-CH₂-Mesityl Alkoxide->Protected_Alcohol Reagent_P Deprotected_Alcohol R-OH Protected_Alcohol->Deprotected_Alcohol Reagent_D Reagent_P 2-(Chloromethyl)-1,3,5-trimethylbenzene Base NaH Reagent_D H₂, Pd/C

Caption: Workflow for the protection of an alcohol with 2-(chloromethyl)-1,3,5-trimethylbenzene and subsequent deprotection.

Stability Profile of 2,4,6-Trimethylbenzyl Ethers

The stability of a protecting group is a critical factor in its utility. The 2,4,6-trimethylbenzyl ether is expected to exhibit a stability profile influenced by both steric and electronic factors.

Condition Category Reagent/Condition Expected Stability Rationale
Acidic Mild Acids (e.g., Acetic Acid)Generally StableSimilar to standard benzyl ethers, cleavage requires strong acidic conditions.
Strong Lewis Acids (e.g., BBr₃, TMSI)LabileStrong Lewis acids are known to cleave robust ethers.[7]
Basic Strong Bases (e.g., NaH, KOH, Carbonates)Generally StableEther linkages are typically stable under basic conditions.
Oxidative DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Potentially LabileThe electron-donating methyl groups may facilitate oxidative cleavage, similar to p-methoxybenzyl (PMB) ethers.[2][8]
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)LabileThis is the primary method for cleaving benzyl-type ethers.[9]
Nucleophilic Organometallic Reagents (e.g., Grignard, Organolithiums)Generally StableEther linkages are generally unreactive towards these reagents.[10]

Deprotection of 2,4,6-Trimethylbenzyl Ethers

The removal of the 2,4,6-trimethylbenzyl group is a crucial step to regenerate the free alcohol. The choice of deprotection method will depend on the other functional groups present in the molecule.

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for the cleavage of benzyl-type ethers and is expected to be highly effective for 2,4,6-trimethylbenzyl ethers.[3][9]

Reaction Scheme:

  • Setup: Dissolve the 2,4,6-trimethylbenzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol or ethanol (0.1 M solution) in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Method 2: Oxidative Cleavage

For molecules containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative cleavage can be an alternative. The electron-rich nature of the mesityl ring suggests that reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), commonly used for PMB ether cleavage, may be effective.[2][8]

Reaction Scheme:

  • Setup: Dissolve the 2,4,6-trimethylbenzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add DDQ (1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The 2,4,6-trimethylbenzyl (Membz) protecting group offers a valuable addition to the synthetic chemist's toolkit. Its increased steric bulk compared to the standard benzyl group may provide enhanced stability in certain contexts, while the electron-donating methyl groups are expected to influence its reactivity, particularly towards oxidative cleavage. The protocols outlined in this application note, derived from established methodologies for analogous protecting groups, provide a solid foundation for the successful implementation of the Membz group in complex organic synthesis. Further research to quantify the relative rates of cleavage compared to other benzyl-type ethers will provide a more nuanced understanding of its orthogonality and expand its strategic application in the synthesis of novel chemical entities.

References

Sources

Application Note: Functionalization of Aryl Ether-Free Polymer Electrolytes Using Mesityl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and electrochemical engineers focusing on high-performance Anion Exchange Membranes (AEMs). It details the synthesis of aryl ether-free poly(phenylene) backbones and their subsequent functionalization with mesityl-protected imidazolium cations to achieve superior alkaline stability.[1]

Executive Summary

The commercial viability of Anion Exchange Membrane Fuel Cells (AEMFCs) and Water Electrolyzers (AEMWEs) is currently limited by the chemical degradation of polymer electrolytes under high-pH conditions. Traditional Poly(aryl ether sulfone) (PAES) backbones suffer from ether cleavage, while conventional quaternary ammonium (QA) cations undergo Hofmann elimination or nucleophilic substitution.

This guide details a protocol to overcome both failure modes by:

  • Synthesizing an Aryl Ether-Free Backbone: Utilizing superacid-catalyzed polyhydroxyalkylation to create a rigid, chemically inert poly(phenylene) scaffold.

  • Functionalizing with Mesityl Derivatives: Grafting 1-mesityl-1H-imidazole to the backbone. The bulky mesityl (2,4,6-trimethylphenyl) group provides critical steric hindrance, shielding the imidazolium cation from hydroxide attack (ring-opening) without compromising ionic conductivity.

Scientific Rationale & Mechanism

The Aryl Ether-Free Advantage

Ether linkages (


) are the "Achilles' heel" of AEMs. Hydroxide ions (

) attack the electron-deficient carbon alpha to the ether oxygen, causing chain scission. By employing Superacid-Catalyzed Polyhydroxyalkylation , we generate a pure hydrocarbon backbone (Poly(phenylene)) which is immune to this hydrolysis pathway [1].
The Mesityl "Shielding" Effect

Standard imidazolium cations are prone to ring-opening degradation at the C2 position.

  • The Solution: Introducing a mesityl group at the

    
     position of the imidazole ring.
    
  • Mechanism: The ortho-methyl groups of the mesityl ring force the aromatic ring to rotate perpendicular to the imidazole plane. This creates a "steric umbrella" that blocks

    
     from accessing the vulnerable C2 carbon and prevents 
    
    
    
    attack at the benzylic position [2].
Reaction Pathway Visualization

G Start Monomers (Biphenyl + Trifluoromethyl Ketone) TFSA Superacid Catalysis (TFSA/DCM) Start->TFSA Polycondensation Backbone Poly(phenylene) Backbone TFSA->Backbone F_Crafts Friedel-Crafts Bromoalkylation Backbone->F_Crafts 6-bromo-1-hexanol Precursor Bromoalkylated Polymer F_Crafts->Precursor Mesityl Mesityl-Imidazole Functionalization Precursor->Mesityl Grafting Final Mesityl-Protected AEM Mesityl->Final

Figure 1: Synthetic workflow for creating mesityl-functionalized aryl ether-free AEMs. The process moves from backbone synthesis to specific cation functionalization.

Experimental Protocols

Materials & Equipment
  • Reagents: Biphenyl (99%), 2,2,2-Trifluoroacetophenone (or related ketone), Trifluoromethanesulfonic acid (TFSA), Dichloromethane (DCM), 6-Bromo-1-hexanol, 1-Mesityl-1H-imidazole (synthesized or purchased), Dimethyl sulfoxide (DMSO).

  • Equipment: Mechanical stirrer, Nitrogen atmosphere glovebox or Schlenk line, High-viscosity reactor, NMR Spectrometer (400 MHz+).

Protocol A: Synthesis of Poly(phenylene) Backbone

Objective: Create a high-molecular-weight, ether-free backbone.

  • Preparation: In a flame-dried flask equipped with a mechanical stirrer, dissolve Biphenyl (10 mmol) and 2,2,2-Trifluoroacetophenone (10 mmol) in DCM (15 mL).

  • Catalysis: Cool the mixture to 0°C. Dropwise add TFSA (5 mL) over 20 minutes. The solution will turn dark red/brown, indicating the formation of the superacid complex.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24–48 hours. The viscosity will increase significantly.

    • Critical Checkpoint: If the solution becomes too viscous to stir, add small amounts of TFSA, not DCM, to maintain superacidity.

  • Termination: Pour the polymer solution slowly into methanol (500 mL) under vigorous stirring to precipitate the polymer.

  • Purification: Wash the white fibrous precipitate with methanol (3x) and boiling water (2x) to remove residual acid. Dry in a vacuum oven at 80°C for 24 hours.

Protocol B: Friedel-Crafts Bromoalkylation

Objective: Introduce reactive sites for cation attachment without using carcinogenic chloromethyl methyl ether (CMME).

  • Dissolution: Dissolve the Poly(phenylene) (1.0 g) in DCM (30 mL).

  • Reagent Addition: Add 6-Bromo-1-hexanol (1.5 mL) and TFSA (0.5 mL) as the catalyst.

  • Reaction: Stir at room temperature for 12–24 hours. The hydroxyl group of the hexanol reacts with the phenyl rings of the backbone, attaching a bromo-hexyl pendant chain.

  • Isolation: Precipitate in methanol, filter, and dry.

    • Validation: Verify the degree of functionalization (DF) using

      
       NMR.[2] Look for the triplet at ~3.4 ppm (
      
      
      
      ).
Protocol C: Mesityl-Imidazolium Functionalization

Objective: Graft the sterically protected cation.

  • Solution Prep: Dissolve the bromoalkylated polymer in DMSO (5 wt%).

  • Amination: Add 1-Mesityl-1H-imidazole (3 equivalents relative to the bromo-groups).

    • Note: The excess is required due to the bulkiness of the mesityl group slowing down the

      
       kinetics.
      
  • Heating: Heat the solution to 80°C for 48 hours.

  • Membrane Casting:

    • Filter the solution through a 0.45

      
       PTFE filter.
      
    • Cast onto a leveled glass plate.

    • Evaporate solvent at 60°C for 24 hours, then 80°C under vacuum for 12 hours.

  • Ion Exchange: Immerse the membrane in 1 M KOH for 48 hours (refreshing solution 3x) to convert from

    
     to 
    
    
    
    form.

Characterization & Validation Standards

Structural Validation (NMR)

You must validate the structure before proceeding to physical testing.

FeatureChemical Shift (

, ppm)
Interpretation
Backbone Aromatic 7.0 – 8.0 (Multiplet)Successful polymerization of biphenyl/ketone.
Linker (

)
~4.2 (Triplet)Shift from ~3.4 ppm indicates successful quaternization.
Mesityl Methyls ~2.0 – 2.3 (Singlets)Distinct peaks for ortho and para methyls confirm mesityl presence.
Imidazolium C2-H ~9.0 – 9.5 (Singlet)Diagnostic peak for the imidazolium ring proton.
Alkaline Stability Testing (The "Litmus Test")

This is the critical validation step for "Mesityl" efficacy.

  • Baseline: Measure Ion Exchange Capacity (IEC) and Conductivity (

    
    ) of the fresh membrane.
    
  • Stress Test: Immerse membrane samples in 2 M KOH at 80°C for 500 hours.

    • Why 2M/80°C? This accelerates degradation roughly 10-20x compared to operating conditions (1M/60°C).

  • Readout:

    • Pass:

      
       loss in IEC and Conductivity.
      
    • Fail:

      
       loss or mechanical disintegration.
      
    • Comparison: A non-mesityl analog (e.g., methyl-imidazolium) typically loses >40% IEC under these conditions due to ring opening [3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight (Brittle film)Water contamination in TFSA reaction.Ensure glassware is flame-dried; use fresh TFSA. React longer (up to 72h).
Incomplete Functionalization Steric hindrance of Mesityl-Imidazole.Increase reaction temperature to 90°C; increase reaction time to 72h.
Gelation during Amination Crosslinking via side reactions.Reduce polymer concentration in DMSO to <3 wt% to prevent chain entanglement.
Low Conductivity Low Degree of Functionalization (DF).Increase the ratio of 6-bromo-1-hexanol in Protocol B. Aim for IEC > 1.8 meq/g.

Stability Mechanism Diagram

Stability cluster_Standard Standard Cation (Vulnerable) cluster_Mesityl Mesityl-Protected Cation (Stable) Attacker Hydroxide Ion (OH-) Std_Cat Methyl-Imidazolium Attacker->Std_Cat Nucleophilic Attack (C2) Mes_Cat Mesityl-Imidazolium (Steric Shield) Attacker->Mes_Cat Blocked by Methyl Groups RingOpen Ring Opening (Degradation) Std_Cat->RingOpen Bounce OH- Repelled (Stable) Mes_Cat->Bounce

Figure 2: Mechanistic comparison of hydroxide attack on standard vs. mesityl-protected cations. The ortho-methyl groups of the mesityl moiety prevent the approach of the nucleophile.

References

  • Bae, C. et al. (2024). "Aryl ether-free polymer electrolytes for electrochemical and energy devices."[3][4][5] Chemical Society Reviews.[3][6]

  • Holdcroft, S. et al. (2014). "Mesomeric and Steric Effects of Imidazolium Cations on the Alkaline Stability of Anion Exchange Membranes." Journal of Physical Chemistry C.

  • Varcoe, J. R. et al. (2014). "Anion-exchange membranes in electrochemical energy systems." Energy & Environmental Science.

  • Kim, Y. S. et al. (2019). "Synthesis of Aromatic Anion Exchange Membranes by Friedel–Crafts Bromoalkylation." Macromolecules.

  • Jannasch, P. et al. (2025). "Ether-Free Alkaline Polyelectrolytes for Water Electrolyzers: Recent Advances." Advanced Energy Materials.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mesitylene Methoxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Bis-Alkylation During Electrophilic Aromatic Substitution Ticket ID: #MES-MOM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The User Issue: Users frequently report obtaining a mixture of mono- (desired) and bis- (undesired) methoxymethylated products when reacting mesitylene (1,3,5-trimethylbenzene) with methoxymethylating agents (e.g., dimethoxymethane or paraformaldehyde/HCl/MeOH).

The Mechanistic Root Cause: This is a classic case of Substrate Activation coupled with Statistical Probability .

  • Electronic Activation: Mesitylene is already highly activated toward Electrophilic Aromatic Substitution (EAS) due to the inductive (

    
    ) and hyperconjugative effects of three methyl groups.
    
  • Product Reactivity: The introduction of a methoxymethyl group (

    
    ) further activates the ring. The oxygen atom, despite its electronegativity, donates electron density into the ring via resonance (
    
    
    
    effect), making the product (2,4,6-trimethylbenzyl methyl ether) often more nucleophilic than the starting mesitylene.
  • The Result: Once a molecule of mesitylene reacts, it becomes a "super-substrate," aggressively scavenging remaining electrophiles to form the bis-alkylated species.

Visualization: The Activation Pathway

The following diagram illustrates the kinetic competition that leads to bis-alkylation.

ReactionPathway cluster_legend Kinetic Reality Start Mesitylene (Activated Substrate) TS1 Transition State 1 (EAS) Start->TS1 + Electrophile (E+) Mono Mono-Product (More Activated) TS1->Mono k1 TS2 Transition State 2 (Faster Rate) Mono->TS2 + Electrophile (E+) (Critical Failure Point) Bis Bis-Product (Over-Alkylation) TS2->Bis k2 (where k2 > k1) Note The Mono-Product is chemically more reactive than Mesitylene. Control must be statistical, not chemical.

Figure 1: Kinetic pathway showing why the mono-product competes for electrophiles. Because


, chemical selectivity is difficult; statistical control is required.

Troubleshooting Guide: The "Three Pillars" of Selectivity

To force the reaction toward the mono-product, we must manipulate the reaction kinetics and statistics.

Pillar A: Stoichiometry (The "Dilution Principle")

This is the single most effective intervention. You cannot rely on 1:1 stoichiometry because the product reacts faster than the starting material.

VariableStandard Protocol (Fail)Optimized Protocol (Pass)Why?
Mesitylene Equiv. 1.0 - 1.2 equivalents5.0 - 10.0 equivalents By flooding the system with starting material, the electrophile statistically encounters unreacted Mesitylene far more often than the Mono-product.
Solvent DCM or DCENeat Mesitylene Using Mesitylene as both reactant and solvent maximizes the concentration differential.
Pillar B: Catalyst Selection (Lewis Acid Tuning)

Strong catalysts (like


) generate a high concentration of highly reactive carbocations that react indiscriminately.
  • Avoid: Aluminum Chloride (

    
    ), Iron(III) Chloride (
    
    
    
    ). These are too aggressive ("hot") for this transformation.
  • Recommended: Zinc Chloride (

    
    ), Tin(IV) Chloride (
    
    
    
    ), or Titanium(IV) Chloride (
    
    
    ). These "softer" Lewis acids modulate the electrophilicity of the methoxymethyl cation.
Pillar C: Temperature Control
  • Standard: Reflux or Room Temperature (

    
    ).
    
  • Optimized:

    
     to 
    
    
    
    .
  • Reasoning: Lower temperatures exploit the small difference in activation energy between the first and second alkylation. While the electronic difference is small, running cold suppresses the higher-energy pathway (bis-alkylation) relative to the lower-energy pathway (mono-alkylation) to a marginal degree, but primarily it slows the overall rate to allow mixing to control selectivity.

Optimized Protocol: Direct Methoxymethylation

Methodology adapted from Olah et al. and modern process chemistry standards.

Target: 2-(Methoxymethyl)-1,3,5-trimethylbenzene Reagents: Mesitylene (Substrate/Solvent), Dimethoxymethane (DMM - Reagent),


 (Catalyst), Acetyl Chloride (Activator - optional but recommended).
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Substrate Charge: Add Mesitylene (10.0 equiv) .

    • Note: If Mesitylene is precious, use 3.0 equiv and dilute with Hexane (non-reactive co-solvent), but neat is preferred.

  • Catalyst Addition: Add

    
     (0.5 - 1.0 equiv)  anhydrously. Cool the suspension to 
    
    
    
    .
  • Reagent Preparation: In the addition funnel, mix Dimethoxymethane (1.0 equiv) and Acetyl Chloride (1.1 equiv) .

    • Chemistry: This in-situ generates the active electrophile (likely a zinc-complexed methoxymethyl cation) without handling carcinogenic chloromethyl methyl ether (MOM-Cl) directly.

  • Controlled Addition: Dropwise add the reagent mixture to the Mesitylene over 60-90 minutes .

    • Critical: Slow addition ensures the concentration of active electrophile remains low relative to the massive excess of Mesitylene.

  • Quench & Workup:

    • Pour into ice water.

    • Separate organic layer.

    • Wash with saturated

      
       (removes acid/Zn).
      
    • Wash with Brine.

  • Purification (The Payoff):

    • Distill off the excess Mesitylene (recoverable and reusable).

    • Vacuum distill the residue to isolate the Mono-product from trace Bis-product.

Troubleshooting Logic Flow

Use this logic tree to diagnose failures in real-time.

Troubleshooting Start Problem: High Bis-Alkylation Q1 Is Mesitylene > 5 equiv? Start->Q1 Q2 Is Catalyst AlCl3? Q1->Q2 Yes Action1 Fix: Increase Mesitylene ratio. Use as solvent. Q1->Action1 No Q3 Is Temp > 25°C? Q2->Q3 No Action2 Fix: Switch to ZnCl2 or SnCl4. Q2->Action2 Yes Action3 Fix: Cool to 0°C. Slow down addition. Q3->Action3 Yes Success Protocol Optimized Q3->Success No

Figure 2: Diagnostic decision tree for process optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Paraformaldehyde and HCl instead of Dimethoxymethane (DMM)? A: Yes, this is the classic "Blanc Chloromethylation" route. However, it produces the chloromethyl intermediate (


), which must then be treated with Methanol/Base to get the methoxymethyl group.
  • Warning: This route generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen, as a gaseous byproduct. The DMM route described above is significantly safer (Green Chemistry principle) and avoids the isolation of the chloride.

Q: How do I remove the excess Mesitylene? It seems wasteful. A: Mesitylene has a boiling point of


. The mono-methoxymethylated product boils significantly higher. You can easily recover the unreacted Mesitylene via rotary evaporation (if vacuum is strong enough) or short-path distillation and reuse it in the next batch. It is not waste; it is a recyclable process fluid.

Q: Why not use a blocking group to prevent bis-alkylation? A: Mesitylene is 1,3,5-trimethylbenzene. The open positions are 2, 4, and 6, which are chemically identical. Blocking one position (e.g., with a sulfonyl group) requires an extra step to put it on and another to take it off. The "High Dilution" strategy (using excess Mesitylene) is more atom-economical than a protection/deprotection strategy.

Q: My yield is low, but I have no bis-product. What happened? A: You likely encountered polymerization. The methoxymethyl cation can react with itself or the product can polymerize (benzyl ether linkage formation) if the acid concentration is too high or the mixture is heated too aggressively. Ensure you quench the reaction immediately upon consumption of the DMM.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter on Electrophilic Aromatic Substitution kinetics and selectivity).

  • Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Organic Syntheses. General procedure for Chloromethylation (Blanc Reaction) and subsequent modifications. (Demonstrates the necessity of excess arene for mono-selectivity).

  • Yakobson, G. G., et al. (1960). Alkylation of Aromatic Hydrocarbons.[1][2][3] (Discusses the reactivity of polymethylbenzenes).

Sources

optimizing yield of mono-methoxymethyl mesitylene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Mono-Methoxymethyl Mesitylene Synthesis Ticket ID: MES-MMM-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Selectivity Paradox

You are likely encountering a yield ceiling because Mesitylene (1,3,5-trimethylbenzene) is hyper-activated toward electrophilic aromatic substitution. The introduction of a methoxymethyl group (


) or its precursor (

) does not significantly deactivate the ring, leading to competitive reaction rates (

) where bis- and tris-substitution occur rapidly.

This guide provides a self-validating protocol to maximize mono-selectivity while mitigating the critical safety risk of Bis(chloromethyl) ether (BCME) formation.

Module 1: Critical Safety Advisory (Must Read)

⚠️ DANGER: Bis(chloromethyl) ether (BCME) Formation If you are using the Blanc Reaction route (Formaldehyde + HCl), you are generating BCME, a potent human carcinogen, in the headspace.

  • Detection: BCME has no distinct warning odor at hazardous concentrations.

  • Control: All off-gassing must be scrubbed through a basic solution (NaOH).

  • Alternative: We strongly recommend the Direct Methoxymethylation (Route B below) to eliminate BCME risk entirely.

Module 2: Reaction Pathways & Troubleshooting

Route A: The Classical Blanc Chloromethylation (Standard)

Best for: High conversion, established scalability. Pathway: Mesitylene


 Chloromethyl Mesitylene 

Methoxymethyl Mesitylene
Troubleshooting Logic Tree

BlancTroubleshooting Start Issue: Low Yield of Mono-Product Check1 Analyze Crude by GC/NMR Start->Check1 Result1 High % Bis-substituted Check1->Result1 Result2 High % Polymer/Solids Check1->Result2 Result3 Low Conversion (<20%) Check1->Result3 Sol1 Action: Increase Mesitylene Excess (Target 5-10 eq) Result1->Sol1 Sol2 Action: Lower Temp (<60°C) Reduce Catalyst Load Result2->Sol2 Sol3 Action: Check HCl Saturation Verify Formaldehyde Freshness Result3->Sol3

Caption: Decision matrix for diagnosing yield loss in mesitylene chloromethylation.

Optimized Protocol (Route A)
  • Stoichiometry: Use 5-10 equivalents of Mesitylene relative to Paraformaldehyde. The excess Mesitylene acts as the solvent, statistically favoring mono-substitution.

  • Catalyst: Fused Zinc Chloride (

    
    ). Avoid 
    
    
    
    as it is too aggressive and promotes polymerization.
  • Temperature: Maintain 35-40°C . Exceeding 60°C promotes diarylmethane formation (polymerization).

  • Methanolysis: Isolate the chloromethyl intermediate (BP ~105°C @ 16mmHg) before reacting with Methanol/NaOMe. One-pot procedures often yield mixed ethers/acetals.

Route B: Direct Methoxymethylation (Green Alternative)

Best for: Safety, avoiding BCME, lower impurity profile. Pathway: Mesitylene + Dimethoxymethane (Methylal)


 Methoxymethyl Mesitylene
Mechanism & Selectivity

This route utilizes Dimethoxymethane (DMM) as the electrophile source. It avoids chloride ions entirely.

DirectRoute Mes Mesitylene Inter Oxonium Ion Intermediate Mes->Inter + DMM, Cat DMM Dimethoxymethane Cat Acid Catalyst (H2SO4 or Mo/ZrO2) Prod Mono-Methoxymethyl Mesitylene Inter->Prod Major Path Side Bis-Product (Impurity) Prod->Side Over-reaction

Caption: Direct methoxymethylation pathway using methylal (dimethoxymethane).

Optimized Protocol (Route B)
  • Reagents: Mesitylene (Excess), Dimethoxymethane (1.0 eq), Acetic Acid (Solvent/Co-catalyst).

  • Catalyst: Sulfuric Acid (catalytic amount) or p-Toluenesulfonic acid.

  • Conditions: Reflux (~90°C) for 4-6 hours.

  • Advantage: The byproduct is Methanol, which can be distilled off to drive equilibrium.

Module 3: Purification & Isolation

The boiling point differential is your primary purification tool.

CompoundBoiling Point (Atm)Boiling Point (Reduced Pressure)Notes
Mesitylene 164.7°C~50°C @ 10 mmHgEasily recovered & recycled.
Mono-Product ~220°C (Est.)105-110°C @ 15 mmHg Collect this fraction.
Bis-Product >280°C>160°C @ 15 mmHgRemains in pot residue.

Purification FAQ:

  • Q: My product is turning pink/dark upon distillation.

    • A: This indicates residual acid. You must wash the organic layer with saturated

      
       and dry over 
      
      
      
      before distillation. Traces of ZnCl2 or H2SO4 catalyze polymerization in the still pot.
  • Q: I cannot separate the Mono from the Bis.

    • A: You likely pushed the conversion too high. Stop the reaction at 70-80% conversion of the limiting reagent (formaldehyde/DMM). It is easier to distill off unreacted Mesitylene than to separate Mono/Bis isomers.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous Formalin instead of Paraformaldehyde in Route A?

  • A: Yes, but it introduces water, which slows the reaction and requires a stronger acid concentration to maintain the protonation of formaldehyde. Paraformaldehyde generates "anhydrous" formaldehyde in situ, which is more reactive.

Q2: Why use ZnCl2? Can I use stronger Lewis acids like AlCl3?

  • A:

    
     is too strong. It will cause transalkylation (scrambling of methyl groups on the ring) and rapid polymerization. 
    
    
    
    is a mild Lewis acid that activates the formaldehyde without destabilizing the mesitylene ring structure.

Q3: How do I safely quench the Blanc reaction?

  • A: Pour the reaction mixture onto crushed ice. This halts the reaction immediately and helps solubilize the inorganic zinc salts in the aqueous layer, separating them from your organic product.

References

  • Blanc Reaction Mechanism & Scope: Organic Syntheses, Coll. Vol. 1, p. 54 (1941); Vol. 3, p. 557 (1955).

  • Safety of Bis(chloromethyl) Ether: U.S. CDC/NIOSH Occupational Health Guideline for Bis(chloromethyl) ether.

  • Direct Methoxymethylation (Green Chemistry): Asian Journal of Chemistry, Vol. 30, No. 10 (2018), pp. 2109-2112. "Methoxymethylation of Substituted Alcohols using Dimethoxymethane over Mo/ZrO2".

  • Mesitylene Properties & Distillation: NIST Chemistry WebBook, SRD 69. "1,3,5-Trimethylbenzene".

Validation & Comparative

Spectroscopic Fingerprinting of Mesityl Methyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Steric Lock"

Mesityl methyl ether (2,4,6-trimethylanisole) presents a unique spectroscopic challenge and opportunity.[1] Unlike simple aryl ethers like anisole, this molecule possesses a "Steric Lock" mechanism induced by the two ortho-methyl groups.

In a standard conjugated system (e.g., anisole), the oxygen lone pair orbitals align parallel to the aromatic


-system, creating partial double-bond character. In mesityl methyl ether, the bulky methyl groups at positions 2 and 6 force the methoxy group out of the aromatic plane. This steric inhibition of resonance  decouples the oxygen from the ring, significantly altering the vibrational frequency of the C–O bond.

This guide provides a diagnostic framework to distinguish mesityl methyl ether from its structural analogs using Infrared (IR) Spectroscopy, focusing on these mechanically induced shifts.[1]

Part 2: Detailed Spectral Analysis[1]

The "Steric Shift": C–O Stretching Region (1300–1000 cm⁻¹)

The most diagnostic feature of mesityl methyl ether is the position of the C–O stretching band.[2]

  • Theory: The

    
     bond usually appears at 
    
    
    
    cm⁻¹ in anisole due to resonance (
    
    
    character).
  • Observation in MME: Due to the steric twist, the bond loses double-bond character, resembling a pure single bond (

    
    ).
    
  • Result: The asymmetric C–O–C stretch undergoes a blue shift (to lower energy) compared to anisole, typically appearing closer to 1150–1200 cm⁻¹ , while the symmetric stretch remains near 1040 cm⁻¹.

High-Frequency Region: C–H Stretches (2800–3100 cm⁻¹)

The molecule is dominated by methyl groups (three on the ring, one on the oxygen), leading to a specific intensity pattern.

  • Aromatic C–H (

    
    ):  Weak bands at 3000–3100 cm⁻¹ .[1] Note that there are only two aromatic protons, so these bands are significantly weaker than in anisole (5 protons).[1]
    
  • Aliphatic C–H (

    
    ):  Strong, distinct bands at 2900–2980 cm⁻¹  (Mes-CH₃) and the diagnostic "Methoxy Sharp" band at ~2835 cm⁻¹ .
    
Fingerprint Region: Aromatic Substitution (900–600 cm⁻¹)

The substitution pattern (1,2,3,5-tetrasubstituted benzene equivalent) creates a predictable Out-of-Plane (OOP) bending signature.

  • Isolated Protons: The protons at positions 3 and 5 are isolated between methyl groups.[1] This results in a single strong OOP bending band, typically around 835–850 cm⁻¹ .[1]

Part 3: Comparative Analysis

The following table contrasts Mesityl Methyl Ether (MME) with its closest spectral relatives: Anisole (lacks methyls) and Mesitylene (lacks ether).[1]

Table 1: Diagnostic IR Band Comparison
FeatureAnisole (Control)Mesityl Methyl Ether (Target)Mesitylene (Analog)Diagnostic Note
C–O Asym. Stretch 1247 cm⁻¹ (Strong)~1150–1190 cm⁻¹ (Med/Strong)AbsentMME band shifts lower due to steric loss of conjugation.
C–O Sym.[1] Stretch 1040 cm⁻¹1060–1080 cm⁻¹AbsentConfirms ether linkage.[1]
Methoxy C–H ~2835 cm⁻¹ (Sharp)~2835 cm⁻¹ (Sharp)AbsentDistinguishes MME from Mesitylene.[1]
Aromatic C–H 3000–3100 cm⁻¹ (Mod)3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Mod)MME has only 2 Ar-H vs 5 in Anisole.[1]
Ring Breathing 1600, 1500 cm⁻¹1610, 1480 cm⁻¹1600, 1470 cm⁻¹MME doublet often splits differently due to symmetry.[1]
OOP Bending 750, 690 cm⁻¹ (Mono)835–850 cm⁻¹ (Isolated H)835 cm⁻¹ (Isolated H)"Isolated H" pattern confirms 2,4,6-substitution.[1]

Part 4: Experimental Protocol

Method: Liquid Film (Neat) Analysis

Since Mesityl Methyl Ether is a liquid at room temperature (b.p. ~206°C), the neat liquid film method provides the highest resolution spectrum without solvent interference.

Protocol Steps:

  • Validation: Ensure the ZnSe or Diamond ATR crystal is clean.[1] Run a background scan (air) to verify no contamination peaks at 2900 cm⁻¹ (oil) or 1700 cm⁻¹ (acetone).[1]

  • Deposition: Using a glass Pasteur pipette, place one drop (approx. 20 µL) of the sample onto the center of the crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for neat liquids)

    • Range: 4000–600 cm⁻¹

  • Verification: Check for the "Methoxy Sharp" at 2835 cm⁻¹. If absent, the sample may be Mesitylene. Check for the C–O stretch.[1][3][4][5][6][7][8] If at 1250 cm⁻¹, the sample may be Anisole (or the methyls are missing).

Part 5: Visualization of Structural Logic

Diagram 1: The Steric Decoupling Mechanism

This diagram illustrates the logical flow of how steric hindrance alters the spectral fingerprint.

G cluster_0 Structural Cause cluster_1 Mechanistic Effect cluster_2 Spectral Consequence Ortho Ortho-Methyl Groups (Positions 2,6) Twist Steric Clash Forces Twist Ortho->Twist Clashes with Methoxy Methoxy Group (-OCH3) Methoxy->Twist Resonance Inhibition of Resonance Twist->Resonance Causes BondOrder Reduced C-O Bond Order Resonance->BondOrder Reduces pi-character BlueShift Blue Shift of C-O Band (< 1250 cm⁻¹) BondOrder->BlueShift Lowers k (force constant)

Caption: The causal pathway from steric hindrance to the diagnostic frequency shift in the IR spectrum.

Diagram 2: Identification Decision Tree

A workflow for researchers to confirm the identity of MME.

DecisionTree Start Unknown Liquid Sample CheckCO Strong Band 1000-1300 cm⁻¹? Start->CheckCO CheckFreq Band Position? CheckCO->CheckFreq Yes ResultMesitylene Likely Mesitylene (No Ether) CheckCO->ResultMesitylene No CheckCH Sharp Peak @ 2835 cm⁻¹? CheckFreq->CheckCH <1200 cm⁻¹ ResultAnisole Likely Anisole (Planar) CheckFreq->ResultAnisole ~1250 cm⁻¹ CheckOOP OOP Bend @ 835-850 cm⁻¹? CheckCH->CheckOOP Yes ResultOther Other Alkyl Ether CheckCH->ResultOther No ResultMME CONFIRMED: Mesityl Methyl Ether CheckOOP->ResultMME Yes (Isolated H) CheckOOP->ResultOther No (Adjacent H)

Caption: Step-by-step logic for distinguishing Mesityl Methyl Ether from common analogs.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Anisole (Methoxybenzene).[1] NIST Chemistry WebBook, SRD 69.[1][9] [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Mesitylene (1,3,5-Trimethylbenzene).[1] NIST Chemistry WebBook, SRD 69.[1][9] [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout.[1] (Discusses the 1250/1040 doublet and steric effects). [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers. (General characteristic bands for aryl vs. alkyl ethers). [Link]

  • PubChem. 2,4,6-Trimethylaniline (Precursor/Analog Spectral Data). (Used for comparative ring substitution patterns).[1][8] [Link]

Sources

comparing hydrolytic stability of benzyl ether vs mesityl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of Benzyl (Bn) and Mesitylmethyl (TMB) ethers, focusing on their hydrolytic stability and application in drug development.

Editorial Note on Nomenclature: In advanced organic synthesis and drug development, "Mesityl ether" can refer to two distinct moieties.

  • Mesityl (Aryl) Ether (

    
    ):  The oxygen is directly bound to the aromatic ring. These are kinetically inert and rarely used as transient protecting groups.
    
  • Mesitylmethyl Ether (

    
    ):  The oxygen is bound to a benzylic carbon (
    
    
    
    ). This is the functional alternative to Benzyl ether used for orthogonal protection strategies. This guide focuses on the Benzyl vs. Mesitylmethyl (TMB) comparison, as this is the actionable decision point for medicinal chemists.

Executive Summary

For drug development professionals designing synthetic routes, the choice between Benzyl (Bn) and Mesitylmethyl (TMB) ethers hinges on acid lability .

  • Benzyl Ether (Bn): The industry standard.[1] High stability against acid and base; typically requires hydrogenolysis (

    
    )  or strong Lewis acids (
    
    
    
    )
    for removal.
  • Mesitylmethyl Ether (TMB): An "acid-tuned" variant. The 2,4,6-trimethyl substitution stabilizes the benzylic carbocation, rendering the TMB group significantly more labile to acid than the Bn group. It allows for cleavage under mild acidic conditions (e.g., TFA) that leave standard Benzyl ethers intact.

Verdict: Use Bn for maximum robustness. Use TMB when you require cleavage without reduction (hydrogenolysis) or need to remove one ether in the presence of another (Orthogonality).[2]

Mechanistic Basis of Stability

The hydrolytic stability of these ethers is dictated by the energy barrier to form the carbocation intermediate during acid-catalyzed cleavage (


 pathway).
Electronic Effects
  • Benzyl (

    
    ):  The phenyl ring stabilizes the cation via resonance. However, without electron-donating groups (EDGs), the activation energy for acid hydrolysis remains high.
    
  • Mesitylmethyl (

    
    ):  The three methyl groups on the aromatic ring provide strong electron donation via induction (
    
    
    
    )
    and hyperconjugation . This significantly stabilizes the transition state carbocation, increasing the rate of hydrolysis by orders of magnitude compared to unsubstituted benzyl.
Steric Effects

While the methyl groups in TMB provide electronic stabilization, they also introduce steric bulk around the benzylic position. This makes the formation (protection step) of TMB ethers slower than Bn ethers, but it does not prevent the planar carbocation formation required for deprotection.

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the


 cleavage mechanism and the stabilization provided by the TMB group.

G cluster_0 Stability Factor Substrate Ether Substrate (R-O-CH2-Ar) Protonated Protonated Ether (R-OH+-CH2-Ar) Substrate->Protonated + H+ (Acid) TS Transition State (Carbocation Formation) Protonated->TS Rate Limiting Step Cation Benzylic Cation (Ar-CH2+) TS->Cation Cleavage Alcohol Free Alcohol (R-OH) TS->Alcohol Leaving Group Note TMB (Mesitylmethyl): Methyl groups stabilize Cation -> LOWER Activation Energy -> FASTER Hydrolysis Cation->Note

Figure 1: Mechanism of acid-catalyzed ether cleavage. The stability of the 'Benzylic Cation' node determines the reaction rate.

Comparative Performance Data

The following table synthesizes experimental observations regarding the stability of these groups under standard synthetic conditions.

ConditionBenzyl Ether (Bn)Mesitylmethyl Ether (TMB)Comparative Insight
TFA / DCM (Mild Acid) Stable (0% cleavage at RT)Labile (Rapid cleavage)Key Differentiator: TMB is cleaved by TFA; Bn requires stronger acids.

/ Pd-C (Hydrogenolysis)
Labile (Fast cleavage)Labile (Slower than Bn)TMB is sterically hindered, often requiring higher catalyst loading or pressure.
DDQ (Oxidation) Stable (Usually requires heat/light)Labile (Cleaves at RT)TMB's electron-rich ring makes it susceptible to oxidative cleavage (similar to PMB).
NaOH / KOH (Base) Stable Stable Both are excellent choices for base-catalyzed steps.

(Lewis Acid)
Labile Labile Both cleave, but TMB cleaves faster/milder.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC monitoring) and standard purification techniques.

Protocol A: Selective Cleavage of TMB in the Presence of Bn

This protocol demonstrates the acid sensitivity of TMB, removing it while leaving a Benzyl ether intact.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM). Substrate: Molecule containing both


 and 

groups.[2]
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (

    
     concentration) in a round-bottom flask.
    
  • Acidification: Cool the solution to

    
    . Add TFA dropwise to reach a final concentration of 10-20% v/v in DCM.
    
    • Expert Tip: The presence of electron-rich scavengers (e.g., anisole or thioanisole, 2.0 equiv) is recommended to trap the liberated mesitylmethyl cation and prevent re-alkylation.

  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT).
    
  • Validation (Checkpoint): Monitor by TLC. The TMB-protected spot should disappear. The Bn-protected spot should remain stable.[1]

    • If Bn cleavage is observed: Lower temperature to

      
       or reduce TFA concentration.
      
  • Workup: Quench by pouring into saturated aqueous

    
    . Extract with DCM.[3] Dry organic layer over 
    
    
    
    .
Protocol B: Oxidative Cleavage of TMB (DDQ Method)

Alternative method avoiding acidic conditions, useful for acid-sensitive substrates.

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DCM, Water.

  • Preparation: Dissolve substrate in DCM:Water (18:1 ratio).

  • Oxidation: Add DDQ (1.2 - 1.5 equiv). The mixture will turn dark green/brown.

  • Reaction: Stir at RT for 1-4 hours.

  • Validation: Monitor consumption of starting material. TMB cleaves readily; Bn is generally stable under these specific conditions (unless irradiated or heated).

  • Workup: Filter the mixture. Wash filtrate with saturated

    
     and brine.
    

Strategic Selection Workflow

Use this logic flow to select the appropriate ether for your synthetic route.[2]

DecisionTree Start Select Protecting Group Q1 Is the substrate sensitive to Acid? Start->Q1 Q2 Can you use Hydrogenolysis (H2/Pd)? Q1->Q2 No (Stable to Acid) Res_TMB Use MESITYLMETHYL (TMB) (Acid Labile) Q1->Res_TMB Yes (Need mild cleavage) Q3 Do you need Orthogonality (Remove one ether, keep other)? Q2->Q3 No (Double bonds present) Res_Bn Use BENZYL (Bn) (Most Robust) Q2->Res_Bn Yes (H2 ok) Q3->Res_Bn No (Standard Lewis Acid cleavage ok) Q3->Res_TMB Yes (Need to cleave w/ TFA/DDQ)

Figure 2: Decision matrix for selecting between Benzyl and Mesitylmethyl protecting groups.

References

  • BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (2025).[2] Retrieved from

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ether Stability and Cleavage. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[4][5] 4th Edition.[6] Wiley-Interscience.[5] (Standard reference for p-Methoxybenzyl and related substituted benzyl ethers).

  • Master Organic Chemistry. Cleavage of Ethers With Acid: Mechanisms and Selectivity. (2014).[7] Retrieved from

  • University of Windsor. Alcohol Protecting Groups: Benzyl vs. Substituted Benzyls. Retrieved from

Sources

A Senior Application Scientist's Guide to HPLC Method Development for 2-(Methoxymethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Stationary Phase Performance for the Analysis of a Non-polar Aromatic Analyte

In the landscape of pharmaceutical development and chemical research, the accurate and efficient analysis of intermediates and final products is paramount. 2-(Methoxymethyl)-1,3,5-trimethylbenzene (also known as Methoxymesitylene or 2,4,6-Trimethylanisole)[1], a substituted aromatic hydrocarbon, represents a class of compounds whose chromatographic behavior is governed by subtle molecular interactions. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for this analyte, focusing on the critical role of stationary phase selection. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, enabling researchers to develop robust and reliable analytical methods.

The primary challenge in analyzing compounds like 2-(Methoxymethyl)-1,3,5-trimethylbenzene lies in its non-polar nature. With a molecular formula of C10H14O, its structure is dominated by the hydrophobic trimethylbenzene ring[1]. This characteristic dictates that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most appropriate analytical approach[2][3]. Within this mode, however, the choice of stationary phase chemistry can dramatically alter retention time, resolution, and peak shape.

This guide will compare the performance of three common reversed-phase columns: the industry-standard C18 (Octadecylsilane) , a Phenyl-Hexyl , and a Pentafluorophenyl (PFP) phase. We will explore how the unique interaction mechanisms of each phase affect the retention of our target analyte.

Physicochemical Properties of the Analyte

PropertyValueImplication for HPLC
Molecular Formula C10H14ONon-polar, suitable for RP-HPLC.
Molecular Weight 150.22 g/mol Influences diffusion rates.
Structure Aromatic ring with three methyl groups and one methoxymethyl group.The aromatic ring allows for potential π-π interactions with specific stationary phases. The overall structure is highly hydrophobic.
Synonyms Methoxymesitylene, 2,4,6-TrimethylanisoleImportant for literature searches.[1]
CAS Number 4028-66-4Unique identifier for the compound.[1]

Comparative Analysis of HPLC Stationary Phases

The retention mechanism in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase[2]. However, secondary interactions, such as π-π stacking and dipole-dipole forces, can be exploited to fine-tune selectivity[4].

Experimental Design

To provide a clear comparison, a standardized set of experimental conditions was designed. The only variable is the stationary phase chemistry.

Illustrative HPLC Conditions:

  • Mobile Phase: Acetonitrile/Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Analyte Concentration: 1 mg/mL in mobile phase

Expected Performance and Retention Time Comparison

The following table summarizes the expected retention times and performance characteristics based on established chromatographic principles. This data is illustrative, designed to reflect the outcomes of the described experimental setup.

Stationary PhasePrimary Interaction MechanismSecondary InteractionsExpected Retention Time (min)Rationale for Performance
C18 (Octadecyl) Hydrophobicvan der Waals forces~ 5.8The long C18 alkyl chains provide strong hydrophobic interactions, leading to significant retention for non-polar molecules like our target analyte. This is the benchmark for non-polar separations[2][5].
Phenyl-Hexyl Hydrophobicπ-π interactions ~ 4.5The phenyl rings in the stationary phase can engage in π-π stacking with the aromatic ring of the analyte[4]. While still offering hydrophobic retention via the hexyl linker, the π-π interactions provide an alternative selectivity, often resulting in slightly less retention than a C18 for purely non-polar compounds but enhanced selectivity for aromatic compounds[6].
PFP (Pentafluorophenyl) HydrophobicDipole-dipole, π-π interactions, shape selectivity~ 3.7PFP columns are known for offering orthogonal selectivity compared to C18 phases[7]. The highly electronegative fluorine atoms create a different electronic environment, allowing for multiple interaction modes. For an electron-rich aromatic ring like 2-(Methoxymethyl)-1,3,5-trimethylbenzene, this can lead to unique selectivity but potentially less pure hydrophobic retention than C18, resulting in a shorter retention time under these conditions.

Causality Behind Experimental Choices

  • Why Reversed-Phase? The analyte is a non-polar aromatic hydrocarbon, making it highly soluble in organic solvents and well-suited for partitioning into a non-polar stationary phase from a polar mobile phase[3]. Normal-phase chromatography would result in very little retention.

  • Why Acetonitrile? Acetonitrile is a common organic modifier in RP-HPLC. It has a low viscosity, allowing for lower backpressure, and its UV transparency is excellent. Compared to methanol, acetonitrile can exhibit different selectivity due to its ability to participate in π-π interactions[6]. The choice of a 70:30 organic-to-aqueous ratio is a typical starting point for a non-polar analyte, providing sufficient elution strength to achieve a reasonable retention time[8].

  • Why C18, Phenyl-Hexyl, and PFP? This selection provides a robust comparison of interaction mechanisms.

    • C18: Represents the gold standard for hydrophobic interactions[2].

    • Phenyl-Hexyl: Specifically chosen to evaluate the impact of π-π interactions with the analyte's aromatic ring[4].

    • PFP: Offers a complex mix of interactions and is an excellent choice when traditional C18 columns fail to provide adequate separation from impurities, demonstrating "orthogonal" selectivity[7].

Experimental Workflows and Protocols

A systematic approach is crucial for method development. The following workflow outlines the process for selecting the optimal stationary phase.

Diagram: HPLC Stationary Phase Selection Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Comparative Analysis cluster_eval Phase 3: Evaluation A Define Analyte Properties (2-methoxymethyl-1,3,5-trimethylbenzene) B Prepare Mobile Phase (ACN/H2O 70:30) A->B C Prepare Analyte Standard (1 mg/mL) B->C D Inject on C18 Column C->D E Inject on Phenyl-Hexyl Column C->E F Inject on PFP Column C->F G Collect Data: - Retention Time (tR) - Peak Asymmetry - Efficiency (N) D->G E->G F->G H Compare Performance Metrics G->H I Select Optimal Stationary Phase H->I

Caption: Workflow for selecting an optimal HPLC stationary phase.

Protocol 1: Sample and Mobile Phase Preparation
  • Mobile Phase Preparation: a. Measure 700 mL of HPLC-grade acetonitrile. b. Measure 300 mL of ultrapure water. c. Combine in a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: a. Accurately weigh 10 mg of 2-(Methoxymethyl)-1,3,5-trimethylbenzene. b. Quantitatively transfer the analyte to a 10 mL volumetric flask. c. Dissolve and dilute to the mark with the prepared mobile phase. This yields a 1 mg/mL stock solution.

Protocol 2: HPLC Analysis
  • System Equilibration: a. Install the first column to be tested (e.g., C18). b. Purge the pump with the mobile phase. c. Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: a. Set the column oven to 30 °C and the UV detector to 254 nm. b. Inject 5 µL of the prepared standard. c. Record the chromatogram for a sufficient duration (e.g., 10 minutes) to ensure the analyte has eluted.

  • Column Changeover: a. After completing the analysis on the first column, flush the system. b. Replace the column with the next stationary phase (e.g., Phenyl-Hexyl). c. Repeat steps 1 and 2 for each column being compared.

Conclusion and Recommendations

The choice of stationary phase is a critical parameter in HPLC method development for non-polar aromatic compounds like 2-(Methoxymethyl)-1,3,5-trimethylbenzene.

  • A C18 column provides the strongest retention based purely on hydrophobicity and serves as an excellent starting point for method development. It is recommended when strong retention is necessary to separate the analyte from early-eluting polar impurities.

  • A Phenyl-Hexyl column offers alternative selectivity driven by π-π interactions. It is the recommended choice when separating the target analyte from other aromatic compounds where differences in the aromatic system can be exploited.

  • A PFP column provides orthogonal selectivity and is a powerful tool for complex separation challenges, particularly when separating positional isomers or other structurally similar compounds that are unresolved on C18 or Phenyl phases.

By understanding the fundamental interaction mechanisms between the analyte and the stationary phase, researchers can make informed decisions, leading to more efficient and robust HPLC method development. This guide provides the foundational logic and a practical framework for achieving this goal.

References

  • National Institute of Standards and Technology (NIST). Benzene, 2-methoxy-1,3,5-trimethyl-. NIST Chemistry WebBook. [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]

  • Kubica, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5219. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc. [Link]

  • Biovanix. How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Inc. [Link]

  • David, V., et al. (2010). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 55(11-12), 945-950. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Columns. Phenomenex Inc. [Link]

  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific Co., Ltd. [Link]

  • Shimadzu Scientific Instruments. (2018). HPLC-033: Determination of Aromatic Hydrocarbons in Diesel Fuel by LC-RID According to ASTM D6591. Shimadzu Corporation. [Link]

Sources

Reactivity Comparison: 2,4,6-Trimethylbenzyl (TMB) Ether vs. Benzyl (Bn) Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Distinction

In the architecture of complex organic synthesis, the choice between Benzyl (Bn) and 2,4,6-Trimethylbenzyl (TMB) ethers is not merely about protecting hydroxyl groups; it is about defining the deprotection hierarchy .

  • Benzyl Ether (Bn): The "Global Standard."[1] Robust to acidic, basic, and oxidative conditions.[2] Typically removed at the end of a synthesis via hydrogenolysis (H₂/Pd-C).[1]

  • 2,4,6-Trimethylbenzyl Ether (TMB): The "Acid-Labile Tunable Variant." Designed to be orthogonal to standard benzyl ethers.[1][3][4][5] It is significantly more acid-labile due to steric and electronic stabilization of the carbocation, allowing selective cleavage with Trifluoroacetic Acid (TFA) or mild Lewis acids while leaving standard benzyl ethers intact.

Key Application: Use TMB when you need to liberate a specific hydroxyl group in the presence of other benzyl ethers without using hydrogenation (e.g., in the presence of alkenes/alkynes) or strong Lewis acids (e.g., BCl₃).

Mechanistic Basis: Electronic & Steric Tuning

The reactivity difference lies in the stability of the carbocation intermediate formed during acid-catalyzed cleavage (Sɴ1 mechanism).[1]

  • Benzyl Cation: Stabilized by resonance from the phenyl ring.[1]

  • 2,4,6-Trimethylbenzyl Cation: The three methyl groups at the ortho and para positions provide significant electron density via hyperconjugation and inductive effects (+I) . Furthermore, the steric bulk prevents nucleophilic attack, favoring the dissociation mechanism.

Visualization: Carbocation Stability & Cleavage Pathway

The following diagram illustrates the energy barrier difference.[1] The TMB ether possesses a lower activation energy for ionization (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) compared to the unsubstituted benzyl ether.

Cleavage_Mechanism cluster_0 Substrates cluster_1 Intermediates (Cation Stability) Bn_Ether Benzyl Ether (Ph-CH2-OR) Bn_Cation Benzyl Cation (Less Stable) Bn_Ether->Bn_Cation Strong Acid (High Ea) TMB_Ether TMB Ether (Mes-CH2-OR) TMB_Cation TMB Cation (Highly Stable) TMB_Ether->TMB_Cation Mild Acid (TFA) (Low Ea) Product Free Alcohol (R-OH) Bn_Cation->Product TMB_Cation->Bn_Cation >10³ Rate Enhancement TMB_Cation->Product

Caption: Mechanistic comparison showing the lower activation energy and higher stability of the TMB cation, facilitating mild acid cleavage.

Comparative Reactivity Matrix

This table serves as a quick decision guide for reagent compatibility.

ConditionReagentBenzyl Ether (Bn) 2,4,6-Trimethylbenzyl (TMB) Outcome / Selectivity
Acidic (Mild) TFA / DCM (1:1)Stable Cleaved TMB is Orthogonal to Bn
Acidic (Strong) BCl₃ / DCMCleavedCleavedNo Selectivity
Acidic (Gas) HBr / AcOHStableCleavedClassical Peptide Synthesis Selectivity
Oxidative DDQ / DCM / H₂OStable (mostly)Stable/Slow Note: Unlike PMB, TMB is not efficiently cleaved by DDQ.
Reductive H₂ / Pd-CCleaved Cleaved Both removed (Bn slightly faster due to sterics)
Basic NaH / DMFStableStableCompatible with alkylation

Experimental Protocols

Protocol A: Selective Cleavage of TMB in the Presence of Bn

This protocol exploits the acid lability of TMB. The use of a "scavenger" (anisole or thioanisole) is critical to prevent the reactive trimethylbenzyl cation from re-alkylating the alcohol or other nucleophilic sites on the molecule.[1]

Reagents:

  • Substrate (containing both TMB and Bn ethers)

  • Trifluoroacetic Acid (TFA)[6][7][8]

  • Dichloromethane (DCM)

  • Anisole (Scavenger)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 mmol) in DCM (10 mL).

  • Scavenger Addition: Add Anisole (5.0 mmol, 5 equiv). Crucial step to trap the TMB cation.

  • Acidolysis: Cool to 0°C. Dropwise add TFA (5 mL) to create a 2:1 DCM:TFA ratio.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC.[1][2][8][9] The TMB spot should disappear; the Bn spot should remain.

  • Quench: Pour the mixture into saturated aqueous NaHCO₃ (slowly, gas evolution!).

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. The TMB group is removed as 2,4,6-trimethylbenzyl-anisole (byproduct).

Protocol B: Global Deprotection (Hydrogenolysis)

If both groups need to be removed, or if only Bn is present.

Reagents:

  • Substrate[2][3][5][6][8][10][11][12][13]

  • Pd/C (10 wt% loading)

  • Methanol or Ethyl Acetate[1][6]

  • Hydrogen Balloon (1 atm)

Step-by-Step:

  • Dissolve substrate in degassed Methanol.

  • Add Pd/C (10% by weight of substrate).[1][2]

  • Purge flask with H₂ gas (balloon).[1]

  • Stir vigorously at Room Temperature for 2–12 hours.

  • Filter through Celite to remove catalyst.[1] Concentrate to yield the diol.[1]

Strategic Workflow: Orthogonal Deprotection

The following diagram outlines a typical synthetic workflow where TMB is used as a "temporary" protecting group and Bn as a "permanent" one.

Orthogonal_Strategy Start Diol Substrate (OH, OH) Protected Fully Protected (O-TMB, O-Bn) Start->Protected 1. NaH, TMB-Cl 2. NaH, Bn-Br Step1_Product Mono-Protected (OH, O-Bn) Protected->Step1_Product SELECTIVE CLEAVAGE TFA / DCM / Anisole (Removes TMB only) Final_Product Fully Deprotected (OH, OH) Protected->Final_Product H2 / Pd-C (Removes BOTH) Step1_Product->Final_Product GLOBAL CLEAVAGE H2 / Pd-C (Removes Bn)

Caption: Orthogonal strategy allowing selective manipulation of the TMB-protected site while maintaining the Bn-protected site.

Expert Tips & Troubleshooting

  • Oxidative Confusion: Do not confuse TMB with PMB (p-Methoxybenzyl) .[1] PMB is cleaved by DDQ (oxidative).[1][2][6][8] TMB is electron-rich but lacks the specific resonance stabilization for facile DDQ cleavage compared to PMB.[1] TMB is designed for Acidic Orthogonality, not Oxidative.

  • Steric Hindrance: Installing the TMB group is more difficult than a standard Benzyl group due to the two ortho-methyl groups.[1]

    • Tip: Use TMB-Cl (chloride) with NaH and catalytic TBAI (tetrabutylammonium iodide) to accelerate the Sɴ2 substitution during protection.

  • Scavengers are Mandatory: When cleaving TMB with acid, the resulting cation is stable enough to survive in solution and attack other parts of your molecule (Friedel-Crafts alkylation).[1] Always use Anisole , Thioanisole , or Pentamethylbenzene as a scavenger.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from

  • Australian Journal of Chemistry. The use of 2,4,6-trimethylbenzyl esters in peptide synthesis. (Establishes the acid lability of TMB esters vs Bn esters). Retrieved from

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. (For comparison on oxidative cleavage limits). Retrieved from

Sources

Structural Validation of Methoxymethyl Mesitylene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of sterically hindered ethers, Methoxymethyl Mesitylene (2,4,6-trimethylbenzyl methyl ether) presents a unique analytical challenge. While Proton NMR (


H NMR) is the standard screening tool, it often fails to provide definitive structural confirmation due to signal overlap in the aliphatic region (2.0–2.5 ppm) and the inability to conclusively distinguish between the target ether, the hydrolytic byproduct (alcohol), and the alkyl halide precursor.

This guide establishes Carbon-13 NMR (


C NMR)  as the superior structural validator. Unlike 

H NMR,

C NMR exploits the wide chemical shift dispersion to resolve the quaternary aromatic carbons and provides a "digital" Yes/No confirmation via the distinct chemical shifts of the benzylic methylene carbon.
The Analytical Challenge: "The Impurity Triad"

When synthesizing this compound (typically via chloromethylation of mesitylene followed by methoxide displacement), you are distinguishing between three structurally similar species:

  • Target: Methoxymethyl Mesitylene (Ether)

  • Precursor: Chloromethyl Mesitylene (Chloride)

  • Byproduct: Mesityl Methanol (Alcohol)

Comparative Analysis: C NMR vs. Alternatives

The following table contrasts the utility of analytical techniques for this specific molecular scaffold.

Feature

C NMR (Recommended)

H NMR
FT-IR
Primary Utility Definitive Backbone & Functional Group ConfirmationRapid Screening / IntegrationFunctional Group Check
Benzylic Resolution Excellent: >20 ppm difference between -CH

Cl, -CH

OH, and -CH

OMe.
Poor: Shifts often overlap or differ by only <0.2 ppm depending on concentration/solvent.Moderate: C-O stretch is broad; hard to distinguish ether vs. alcohol in fingerprint.
Quaternary Carbon Detection Yes: Directly observes the ipso-carbons (C1, C2, C4, C6).No: Inferred only.No.
Symmetry Verification Yes: Symmetry reduces signal count (8 signals total).Yes: But integration errors can mask slight asymmetry.N/A.

Structural Prediction & Reference Data

To validate the structure, we utilize the molecule's


 symmetry (assuming free rotation of the methoxymethyl group). The molecule consists of 9 carbons  in the skeleton + 2 carbons  in the ether chain = 11 carbons total . However, due to symmetry, we expect fewer unique signals.
Predicted Signal Assignment Table
Carbon EnvironmentLabel (See Diagram)Predicted Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Note
Benzylic Methylene C-a 68.0 – 74.0 Down (CH

)
CRITICAL: >70 ppm confirms Ether. <46 ppm indicates Chloride impurity.
Methoxy Methyl C-b 57.0 – 59.0 Up (CH

)
Distinctive ether signal. Absent in alcohol/chloride.
Aromatic Ipso C-1130.0 – 134.0Absent (C

)
Quaternary. Shifted by -CH

OR group.
Aromatic Ortho C-2, C-6137.0 – 139.0Absent (C

)
Quaternary. Equivalent due to symmetry.
Aromatic Meta C-3, C-5128.0 – 129.5Up (CH)Only aromatic signal with proton attachment.
Aromatic Para C-4136.0 – 138.0Absent (C

)
Quaternary.
Aromatic Methyls Ar-Me (2,[1]6)19.0 – 20.5Up (CH

)
Intense signal (2x carbons).
Para Methyl Ar-Me (4)20.5 – 21.5Up (CH

)
Slightly distinct from ortho-methyls.

Technical Insight: The "Smoking Gun" is the C-a signal.

  • If

    
     ppm: You have Chloromethyl Mesitylene  (Reaction failed).
    
  • If

    
     ppm: You have Mesityl Methanol  (Hydrolysis occurred).
    
  • If

    
     ppm: You have Methoxymethyl Mesitylene  (Success).
    

Visualization of Structure & Logic

Diagram 1: Molecular Carbon Mapping

The following diagram maps the carbon environments to the expected NMR logic.

G Figure 1: Carbon Connectivity & Symmetry Mapping cluster_0 Mesitylene Core cluster_1 Methoxymethyl Group C4 C4 (Para) ~137 ppm C3 C3/C5 (Meta) ~129 ppm C4->C3 C2 C2/C6 (Ortho) ~138 ppm C3->C2 C1 C1 (Ipso) ~132 ppm C2->C1 Ca C-a (Benzylic) ~72 ppm (CRITICAL) C1->Ca Me4 4-Me ~21 ppm Me4->C4 Me2 2,6-Me ~20 ppm Me2->C2 Cb C-b (Methoxy) ~58 ppm Ca->Cb

Caption: Carbon connectivity showing the critical benzylic linkage (C-a) that connects the aromatic core to the methoxy group.

Diagram 2: Analytical Decision Workflow

Use this logic gate to interpret your spectrum.

DecisionTree Start Acquire 13C NMR (CDCl3) CheckRegion Check 40-80 ppm Region Start->CheckRegion Signal45 Signal at ~45 ppm? CheckRegion->Signal45 Signal60 Signal at ~62 ppm? CheckRegion->Signal60 Signal72 Signal at ~72 ppm? CheckRegion->Signal72 ResultCl IMPURITY: Chloromethyl Mesitylene Signal45->ResultCl Yes ResultOH IMPURITY: Mesityl Methanol Signal60->ResultOH Yes CheckOMe Check ~58 ppm (Methoxy Signal) Signal72->CheckOMe Yes ResultSuccess CONFIRMED: Methoxymethyl Mesitylene CheckOMe->ResultSuccess Present ResultMix Mixture/Degradation CheckOMe->ResultMix Absent

Caption: Decision tree for validating the synthesis product based on chemical shift markers in the aliphatic/benzylic region.

Experimental Protocol (Self-Validating)

To ensure authoritative results, follow this specific acquisition protocol. The use of Chromium(III) acetylacetonate [Cr(acac)


]  is recommended if quantitative integration of quaternary carbons is required, though standard qualitative acquisition is usually sufficient for structural assignment.
Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ). It is the industry standard and prevents the hydroxyl proton exchange broadening seen in DMSO if alcohol impurities are present [1].
    
  • Concentration: Dissolve 30–50 mg of the oil/solid in 0.6 mL of solvent. (High concentration is vital for

    
    C sensitivity).
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (NaCl/KCl) from the substitution reaction, which can cause field inhomogeneity.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 256 (512 recommended for clean quaternary baselines).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C1, C2, C4, C6) have long

      
       relaxation times. A short D1 will suppress these signals, making the aromatic region look "empty" [2].
      
  • Spectral Width: -10 to 200 ppm.[2]

Step 3: The "DEPT-135" Check (Optional but Recommended)

Run a DEPT-135 experiment immediately after the standard carbon.

  • Phasing:

    • Up: CH and CH

      
       (Look for: Ar-H, Ar-Me, O-Me).
      
    • Down: CH

      
       (Look for: Benzylic CH
      
      
      
      at ~72 ppm).
    • Invisible: Quaternary C (The 4 aromatic signals should disappear).

  • Validation: If the signal at 72 ppm points UP , you have misassigned a structure (likely an impurity). It must point DOWN .

References

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Carbon-13 NMR Spectroscopy). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2021). "Structure Determination Using NMR." University of Wisconsin-Madison, Department of Chemistry. Link

Sources

Safety Operating Guide

2-(Methoxymethyl)-1,3,5-trimethylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Methoxymethyl)-1,3,5-trimethylbenzene Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Hidden Hazard of Benzylic Ethers

As a Senior Application Scientist, I often see researchers treat all organic solvents as generic "waste." However, 2-(Methoxymethyl)-1,3,5-trimethylbenzene (CAS 5336-55-0) presents a specific, time-dependent hazard that generic protocols overlook.

Structurally, this compound is a benzyl ether . The methylene group (-CH₂-) sandwiched between the aromatic ring and the ether oxygen is highly susceptible to radical autoxidation. This means that over time, especially if stored improperly or past its expiration, this chemical can form explosive peroxides .[1]

Your disposal strategy must be dictated by the "History of the Bottle." Do not simply pour this into a solvent waste drum without verification. The following guide integrates peroxide safety with standard solvent disposal logistics to ensure a self-validating, safe workflow.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the identity and current state of the material.[2]

Property Data Operational Implication
Chemical Name 2-(Methoxymethyl)-1,3,5-trimethylbenzeneAlso known as 2,4,6-Trimethylbenzyl methyl ether .
CAS Number 5336-55-0 Use this for waste manifesting.
Molecular Formula C₁₁H₁₆OOrganic, non-halogenated.
Primary Hazard Flammable Liquid (Cat 3) Flash point likely <60°C. Requires grounding during transfer.
Hidden Hazard Peroxide Former (Class B/D) CRITICAL: Can form explosive peroxides upon concentration or prolonged storage.[3]
Solubility Immiscible with waterDo NOT dispose of via sink/drain.

Pre-Disposal Safety Assessment

The "Touch-and-Look" Rule: Before opening the bottle, inspect it visually.

  • Crystals: If you see crystals around the cap or in the liquid, DO NOT TOUCH OR OPEN IT. These are likely shock-sensitive peroxides. Contact your EHS (Environmental Health & Safety) officer or a bomb squad immediately.

  • Cloudiness/Precipitate: Indicates potential degradation or peroxide formation. Proceed with extreme caution.

Personal Protective Equipment (PPE) Matrix
Zone Required PPE Rationale
Respiratory Fume Hood (Face Velocity >100 fpm)Prevents inhalation of organic vapors.
Dermal Nitrile Gloves (Double-gloved recommended)Standard protection against organic ethers.
Ocular Chemical Splash Goggles + Face ShieldEssential if pouring; protects against splash and potential glass fragmentation.
Body Flame-Resistant (FR) Lab CoatMitigates burn injury in case of flash fire.

The Peroxide Validation Protocol (Mandatory)

You cannot safely dispose of this chemical until you quantify its peroxide level.

Step 1: The Test Use a commercial peroxide test strip (e.g., Quantofix® or MQuant™).

  • Dip the strip into the solvent for 1 second.

  • Wait 15–30 seconds (refer to strip instructions).

  • Compare color to the chart.

Step 2: The Decision Logic

  • < 20 ppm: Safe for standard solvent disposal.

  • 20 – 100 ppm: Must be treated/reduced before disposal.

  • > 100 ppm: High Risk. Contact EHS for specialized stabilization.[1]

Operational Disposal Workflow

The following diagram outlines the decision-making process for disposing of 2-(Methoxymethyl)-1,3,5-trimethylbenzene.

DisposalWorkflow Start START: Inspect Container (CAS 5336-55-0) VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck Stop STOP & EVACUATE Contact EHS/Bomb Squad VisualCheck->Stop Yes (Crystals) TestPeroxide Test Peroxide Level (Test Strips) VisualCheck->TestPeroxide No (Liquid clear) LevelLow < 20 ppm (Safe) TestPeroxide->LevelLow LevelMed 20 - 100 ppm (Requires Treatment) TestPeroxide->LevelMed LevelHigh > 100 ppm (High Hazard) TestPeroxide->LevelHigh Segregate Segregate Waste Stream: Non-Halogenated Organic LevelLow->Segregate Treat Treatment: Add Ferrous Sulfate or Sodium Metabisulfite LevelMed->Treat LevelHigh->Stop Contact EHS Retest Retest Peroxides Treat->Retest Retest->LevelLow If < 20 ppm Retest->Treat If > 20 ppm Container Packaging: HDPE or Safety Can (Conductive/Grounded) Segregate->Container Label Labeling: 'Flammable Organic Waste' 'Contains: 2-(Methoxymethyl)-1,3,5-trimethylbenzene' Container->Label Manifest Handover to Waste Contractor Label->Manifest

Figure 1: Decision logic for the safe disposal of benzylic ethers, prioritizing peroxide detection.

Detailed Disposal Procedures

Scenario A: Peroxides < 20 ppm (Routine Disposal)

If the material is fresh or tests negative for peroxides, proceed with standard organic solvent disposal.

  • Segregation: Classify as Non-Halogenated Organic Solvent Waste . Do NOT mix with oxidizers (e.g., Nitric Acid) or aqueous acids.

  • Container Selection: Use an approved HDPE jerrycan or a safety glass bottle. Ensure the cap is vented if there is any doubt about ongoing gas evolution, though standard caps are usually fine for stable solvents.

  • Transfer:

    • Perform in a fume hood.

    • If using a metal drum ( > 4L), ground the container to prevent static discharge, as the flash point is likely low.

  • Labeling:

    • Primary Constituent: 2-(Methoxymethyl)-1,3,5-trimethylbenzene.[4][5]

    • Hazard Checkboxes: Flammable, Irritant.

Scenario B: Peroxides 20–100 ppm (Deactivation)

If peroxides are detected but no crystals are present, you must deactivate them before disposal.

Ferrous Sulfate Method:

  • Prepare a solution of 5% Ferrous Sulfate (FeSO₄) in water.

  • Add a small amount of sulfuric acid (to pH ~4) to accelerate the reduction.

  • Shake the solvent with the ferrous sulfate solution (Ratio 1:1) in a separatory funnel. Caution: Heat may be generated.[6]

  • Retest the organic layer. If peroxides are < 20 ppm, separate the layers.

  • Dispose of the organic layer as Non-Halogenated Solvent Waste and the aqueous layer as Aqueous Metal Waste (due to Iron).

Spill Response Protocol

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area and turn off ignition sources.

  • Contain: Use non-combustible absorbents (Vermiculite, Sand, or Commercial Solvent Booms). Do not use paper towels or sawdust, as these increase flammability.

  • Clean Up:

    • Scoop absorbed material into a disposal bag or pail.

    • Clean the surface with soap and water.

  • Disposal: Label the debris as "Solvent Contaminated Debris (Flammable)" and dispose of via hazardous waste channels.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-(Methoxymethyl)-1,3,5-trimethylbenzene (CAS 5336-55-0). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Vanderbilt University Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals Management Guide. Retrieved from

Sources

Personal protective equipment for handling 2-(Methoxymethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Safe Handling Guide: 2-(Methoxymethyl)-1,3,5-trimethylbenzene

Executive Safety Summary: The "Precautionary Principle"

2-(Methoxymethyl)-1,3,5-trimethylbenzene (Structural Analog: Mesityl Methyl Ether or 2,4,6-Trimethylbenzyl Methyl Ether) presents a dual-hazard profile characteristic of alkyl-substituted aromatics and benzyl ethers .

Because specific toxicological data for this precise intermediate is often limited in public databases, this protocol applies the Read-Across Toxicology Principle . We treat this substance with the combined safety margins of Mesitylene (1,3,5-Trimethylbenzene) and Benzyl Ethers .

Critical Hazards:

  • Flammability: High risk.[1] Flash point is likely <60°C (Combustible/Flammable Liquid).[2]

  • Peroxide Formation: As a benzyl ether, it is susceptible to auto-oxidation, forming explosive peroxides upon prolonged storage or exposure to air/light.

  • Solvent Effects: Aromatic structure allows it to permeate standard laboratory gloves (thin nitrile) rapidly.

Comprehensive PPE Matrix

This matrix dictates the required protection based on the potential for exposure, not just the task.

Protection ZoneComponentSpecificationRationale (Causality)
Ocular Splash Goggles Indirect-vented, ANSI Z87.1 (or EN 166).Vapor Pressure: Safety glasses are insufficient against vapors that can bypass side shields and irritate the ocular mucosa.
Respiratory Respirator Half-face with Organic Vapor (OV) cartridges (Black/Brown band).Neurotoxicity: Trimethylbenzene derivatives are CNS depressants. Use if working outside a fume hood.
Dermal (Body) Lab Coat 100% Cotton or Nomex (Flame Resistant).Static/Fire: Synthetic blends (polyester) can melt into skin during a flash fire.
Dermal (Hands) Glove System See Diagram 1 below.Permeation: Aromatic solvents swell and degrade nitrile rubber.

Glove Selection Logic: The "Breakthrough" Factor

Standard 4-mil nitrile exam gloves provide <3 minutes of protection against aromatic ethers before molecular breakthrough occurs. You must use a tiered approach.

Diagram 1: Glove Selection Decision Tree

GloveSelection Start Task Assessment Exposure Exposure Potential? Start->Exposure Incidental Incidental Splash (Pipetting, Weighing) Exposure->Incidental Low Volume HighRisk High Risk/Immersion (Spill Cleanup, Synthesis) Exposure->HighRisk High Volume DoubleNitrile Double-Gloved Nitrile (Outer: 5 mil, Inner: 4 mil) Change immediately on splash Incidental->DoubleNitrile Laminate Silver Shield / 4H (PVA/PE Laminate) HighRisk->Laminate Best Permeation Resistance Viton Viton / Butyl Rubber (Heavy Duty) HighRisk->Viton Alternative

Caption: Decision logic for glove material based on permeation kinetics of aromatic ethers.

Operational Protocol: Safe Handling & Transfer

A. Engineering Controls
  • Primary Barrier: All transfers must occur within a certified Chemical Fume Hood operating at 100 fpm face velocity.

  • Static Grounding: When transferring >500mL, ground both the dispensing and receiving containers. The non-polar nature of trimethylbenzenes generates significant static charge.

B. Peroxide Management (Crucial Step)

Benzyl ethers are Class B Peroxide Formers.

  • Test: Use starch-iodide paper or colorimetric peroxide strips before any distillation or evaporation.

  • Quench: If peroxides >10 ppm, treat with ferrous sulfate or pass through activated alumina.

  • Do Not Distill: Never distill to dryness. The residue is where shock-sensitive peroxides concentrate.

C. Waste Disposal Workflow

Do not mix with oxidizers (Nitric Acid, Peroxides) in the waste stream.

Diagram 2: Waste Stream Segregation

WasteDisposal Source Chemical Waste 2-(Methoxymethyl)-1,3,5-trimethylbenzene Decision Halogenated? Source->Decision NonHalo Non-Halogenated Organic Solvent Waste Decision->NonHalo No (Pure) Halo Halogenated Waste Decision->Halo If mixed with DCM/Chloroform Tag Tag: 'Flammable, Irritant, Peroxide Former' NonHalo->Tag Halo->Tag

Caption: Segregation logic to prevent incompatibility in waste drums.

Emergency Response: Spills

Scenario: 100mL spill in the fume hood.

  • Alert & Evacuate: Notify nearby personnel. Vapor density is >1 (heavier than air); vapors will accumulate on the floor.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Absorb: Use Vermiculite or Universal Polypropylene Pads .

    • Note: Do not use paper towels (combustible surface area increase).

  • Neutralize: No neutralization required (it is not an acid/base), but ensure no ignition sources are present.

References

  • National Institute of Standards and Technology (NIST). Benzene, 2-methoxy-1,3,5-trimethyl- (CAS 4028-66-4) Properties.[3]Link

  • Thermo Fisher Scientific. Mesitylene (1,3,5-Trimethylbenzene) Safety Data Sheet.Link

  • S&G Glove Safety. Nitrile Glove Chemical Resistance Guide (Aromatic Hydrocarbons).Link

  • Sigma-Aldrich. Peroxide Forming Solvents & Safety Protocols.Link

  • ChemicalBook. Benzyl Ethyl Ether Safety Data Sheet (Structural Analog).Link

Sources

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